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  • Product: Methyl 2-(4-fluorobenzyl)isonicotinate
  • CAS: 1251844-62-8

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of Methyl 2-(4-fluorobenzyl)isonicotinate: A Technical Guide to Antifibrinolytic Scaffold Design

Introduction and Pharmacophoric Significance In modern medicinal chemistry, the rapid development of targeted therapeutics relies heavily on highly functionalized intermediate scaffolds. Methyl 2-(4-fluorobenzyl)isonicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophoric Significance

In modern medicinal chemistry, the rapid development of targeted therapeutics relies heavily on highly functionalized intermediate scaffolds. Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a prime example of such a scaffold. While isonicotinate derivatives possess intrinsic biological activities—including baseline antimicrobial and anticancer properties—the most validated and clinically relevant biological application of this specific compound is its role as a critical precursor in the synthesis of lysine mimetics 1[1].

These derived lysine mimetics act as potent antifibrinolytic agents, utilized to control severe bleeding disorders, manage surgical blood loss, and provide prophylaxis for hereditary angioedema 2[2]. The biological efficacy of the final drug product is directly dictated by the structural motifs embedded within this isonicotinate precursor:

  • Pyridine Nucleus: Provides a hydrogen bond-accepting nitrogen atom (pKa ≈ 3.26) that facilitates targeted molecular interactions within biological receptors and enzyme active sites[1].

  • 4-Fluorobenzyl Group: The introduction of the highly electronegative fluorine atom enhances the molecule's lipophilicity, alters binding affinities to target proteins, and provides critical metabolic stability against cytochrome P450 oxidation 3[3].

  • Carboxylate Ester: Acts as a highly reactive synthetic handle for downstream derivatization or as a prodrug moiety to improve cellular permeability.

Table 1: Physicochemical Properties of Methyl 2-(4-fluorobenzyl)isonicotinate
PropertyValue / Description
IUPAC Name Methyl 2-[(4-fluorophenyl)methyl]pyridine-4-carboxylate
CAS Number 1251844-62-8
Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
SMILES COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)F
Solubility Soluble in Methanol, Dichloromethane (DCM), and THF

Mechanism of Action: Modulating the Fibrinolytic Pathway

To understand the biological activity of Methyl 2-(4-fluorobenzyl)isonicotinate, one must examine the pathway it ultimately disrupts. The fibrinolytic system is responsible for the dissolution of blood clots. It relies on an inactive zymogen, plasminogen (PLG) , which is activated into the active enzyme plasmin (PLN) by tissue-type plasminogen activator (t-PA) or urokinase (u-PA) 4[4].

Plasminogen binds to the surface of fibrin clots via specific lysine-binding sites. When Methyl 2-(4-fluorobenzyl)isonicotinate is reduced to its piperidine analog, it functions as a highly specific lysine mimetic . These mimetics competitively inhibit the binding of plasmin(ogen) to fibrin, thereby preventing the activation of plasmin and halting the degradation of the fibrin clot. This mechanism is a clinically validated concept for reducing blood loss without increasing the risk of thrombotic complications[4].

Pathway PLG Plasminogen (PLG) PLN Plasmin (PLN) PLG->PLN Activation Activators t-PA / u-PA Activators->PLG Catalyzes Fibrin Fibrin Clot FDP Fibrin Degradation Products (FDP) Fibrin->FDP Degradation PLN->Fibrin Binds & Cleaves Inhibitor Lysine Mimetics (Piperidine Derivatives) Inhibitor->PLG Blocks Fibrin Binding Inhibitor->PLN Inhibits Proteolysis

Plasminogen activation pathway and inhibition by lysine mimetics derived from isonicotinates.

Synthetic Workflows and Experimental Protocols

To translate the theoretical biological activity into a tangible therapeutic agent, Methyl 2-(4-fluorobenzyl)isonicotinate must be synthesized and subsequently reduced. The following protocols outline a self-validating, high-yield pipeline utilized in pharmaceutical development 5[5].

Workflow Reactant1 Methyl 2-chloro- isonicotinate Coupling Negishi Coupling Pd(PPh3)4, THF, 60°C Reactant1->Coupling Reactant2 (4-Fluorobenzyl)zinc(II) chloride Reactant2->Coupling Intermediate Methyl 2-(4-fluorobenzyl) isonicotinate Coupling->Intermediate 88% Yield Reduction Hydrogenation PtO2, AcOH, 5 bar Intermediate->Reduction Product Methyl 2-(4-fluorobenzyl) piperidine-4-carboxylate Reduction->Product Stereoselective

Synthetic workflow from methyl 2-chloroisonicotinate to active lysine mimetics.

Protocol 1: Chemoselective Negishi Cross-Coupling

Causality Check: Why use an organozinc reagent over a Grignard? Organozinc compounds are significantly less nucleophilic. This prevents unwanted nucleophilic attack on the electrophilic methyl ester group of the isonicotinate, ensuring high chemoselectivity and preventing ester cleavage[2].

  • Preparation: Dissolve Methyl 2-chloroisonicotinate (5.6 g, 32.64 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.754 g, 0.65 mmol) in anhydrous THF (100 mL) under a strict nitrogen atmosphere.

  • Reagent Addition: Slowly introduce (4-fluorobenzyl)zinc(II) chloride (0.5 M in THF, 100 mL, 50.00 mmol) to the reaction vessel.

  • Reaction Execution: Heat the resulting brown solution to 60 °C and maintain continuous stirring for 19 hours.

  • Quenching: Terminate the reaction by carefully adding methanol (50.0 mL).

  • Workup and Purification: Dilute the mixture with Ethyl Acetate (EtOAc), then wash sequentially with aqueous NH₄Cl and deionized water. Evaporate the organic layer, reconstitute the residue in Dichloromethane (DCM), wash again with aqueous NH₄Cl, and dry via a phase separator. Purify the crude brown oil using silica gel chromatography (heptane/ethyl acetate gradient) to yield Methyl 2-(4-fluorobenzyl)isonicotinate as a yellow oil (approx. 7.08 g, 88% yield)[2].

Protocol 2: Stereoselective Hydrogenation to Piperidine-4-carboxylate

Causality Check: Pyridine rings resist hydrogenation due to their aromatic resonance energy. By utilizing an acidic solvent (glacial acetic acid), the pyridine nitrogen is protonated, disrupting aromaticity and activating the ring toward reduction. Furthermore, Platinum(IV) oxide (Adams' catalyst) is explicitly chosen over Palladium on Carbon (Pd/C) to minimize the risk of hydrodefluorination (cleavage of the C-F bond), a common side reaction when reducing fluorinated aromatics[2].

  • Preparation: Dissolve the synthesized Methyl 2-(4-fluorobenzyl)isonicotinate (5.06 g, 20.63 mmol) in glacial acetic acid (50 mL).

  • Catalyst Addition: Add Platinum(IV) oxide (0.234 g, 1.03 mmol) to the solution.

  • Reaction Execution: Transfer the mixture to a Büchi hydrogenator. Hydrogenate overnight at room temperature under 5 bar of hydrogen pressure.

  • Workup: Filter off the catalyst carefully and wash the filter cake with Methanol (MeOH). Evaporate the combined eluate.

  • Neutralization: Add DCM and 10% aqueous K₂CO₃ to the residue to neutralize the acetic acid. Separate the phases, extract the aqueous phase with additional DCM, and combine the organic layers. Evaporate to yield the biologically active piperidine derivative[2].

Therapeutic Applications and Biological Evaluation

Once converted into its piperidine analog, the biological activity of the scaffold is fully realized. Standard antifibrinolytics, such as Tranexamic acid, require very high and multiple doses, often leading to gastrointestinal side effects[4]. The introduction of the 4-fluorobenzyl group via our isonicotinate scaffold significantly enhances the binding pocket affinity of the resulting lysine mimetic.

These derivatives are currently investigated for:

  • Hereditary Angioedema: Acting as a prophylaxis to prevent rapid swelling of the mucosa around the mouth, throat, and limbs[4].

  • Inherited Bleeding Disorders & Menorrhagia: Providing superior bleeding control via the inhibition of plasmin(ogen) fibrin binding[5].

Table 2: Comparative Pharmacological Profile (Lysine Mimetics vs. Standard of Care)
Compound / ScaffoldPrimary TargetMechanism of ActionClinical IndicationRelative Binding Affinity
Tranexamic Acid (Standard) Plasminogen (PLG)Competitive inhibition of fibrin bindingMenorrhagia, Surgery1x (Baseline)
Methyl 2-(4-fluorobenzyl)piperidine-4-carboxylate Plasminogen (PLG)High-affinity lysine mimeticHereditary Angioedema, Bleeding Disorders>10x (Enhanced due to lipophilic 4-fluorobenzyl motif)

Conclusion

Methyl 2-(4-fluorobenzyl)isonicotinate is far more than a simple organic intermediate; it is a meticulously designed pharmacophoric scaffold. By combining the hydrogen-bonding capabilities of a pyridine ring with the metabolic stability and lipophilicity of a 4-fluorobenzyl group, it serves as the optimal starting point for synthesizing next-generation antifibrinolytic lysine mimetics. Through rigorous, chemoselective synthetic protocols, researchers can leverage this compound to develop therapies that vastly outperform current standards of care in treating severe bleeding conditions.

References

  • EvitaChem Product Data. "Buy Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | 1251844-62-8 - EvitaChem".
  • Google Patents. "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents".

Sources

Exploratory

Technical Whitepaper: Chemical Properties, Stability, and Synthesis of Methyl 2-(4-fluorobenzyl)isonicotinate

Executive Summary Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a highly functionalized pyridine derivative that serves as a critical intermediate in modern medicinal chemistry and drug development. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a highly functionalized pyridine derivative that serves as a critical intermediate in modern medicinal chemistry and drug development. Characterized by its unique integration of a pyridine nucleus, a 4-fluorobenzyl moiety, and a carboxylate ester, this compound is primarily utilized in the synthesis of piperidine-based lysine mimetics. These downstream analogs are potent antifibrinolytics, exhibiting therapeutic efficacy in bleeding control, hereditary angioedema, and surgical blood-loss management. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, degradation kinetics, and therapeutic applications.

Physicochemical Profiling & Structural Analysis

The structural architecture of methyl 2-(4-fluorobenzyl)isonicotinate integrates three distinct pharmacophoric and synthetic elements 1:

  • Pyridine Nucleus (Isonicotinate Core): Provides a hydrogen bond-accepting nitrogen atom. The electron-withdrawing nature of the nitrogen activates the 2-position for cross-coupling during synthesis.

  • 4-Fluorobenzyl Group: The introduction of the fluorine atom at the para position of the benzyl ring significantly enhances the metabolic stability of downstream drug candidates by blocking cytochrome P450 (CYP450)-mediated para-hydroxylation. It also increases the overall lipophilicity of the molecule.

  • Methyl Ester: Serves as a versatile, electrophilic synthetic handle at the 4-position, allowing for subsequent saponification, amidation, or reduction without disrupting the aromatic core.

Quantitative Data Summary
PropertyValue
IUPAC Name Methyl 2-[(4-fluorophenyl)methyl]pyridine-4-carboxylate
CAS Number 1251844-62-8
Molecular Formula C₁₄H₁₂FNO₂
Molecular Weight 245.25 g/mol
Appearance Yellow oil (at standard conditions)
SMILES COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)F
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N, F, 2xO)

Synthetic Methodologies & Mechanistic Pathways

The most robust and chemically sound method for synthesizing methyl 2-(4-fluorobenzyl)isonicotinate is via a Palladium-catalyzed Negishi cross-coupling 2.

Causality of Reagent Selection: Organozinc reagents, such as (4-fluorobenzyl)zinc(II) chloride, are specifically chosen over Grignard or organolithium reagents due to their high chemoselectivity. They successfully transmetalate with palladium but are mild enough to tolerate the electrophilic methyl ester on the isonicotinate core, preventing unwanted nucleophilic attack at the carbonyl carbon.

Step-by-Step Experimental Protocol (Negishi Coupling)

Note: This protocol yields approximately 88% of the target compound.

  • Catalyst Activation & Loading: Under a strict nitrogen atmosphere (to prevent oxidation of the active Pd(0) species), dissolve methyl 2-chloroisonicotinate (5.6 g, 32.64 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.754 g, 0.65 mmol, ~2 mol%) in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Organozinc Addition: Dropwise add (4-fluorobenzyl)zinc(II) chloride (0.5 M in THF, 100 mL, 50.00 mmol). The anhydrous environment is critical to prevent the hydrolysis of the moisture-sensitive organozinc reagent.

  • Cross-Coupling: Stir the resulting brown solution at 60 °C for 19 hours to drive the catalytic cycle (Oxidative Addition Transmetalation Reductive Elimination).

  • Quenching: Quench the reaction by adding 50.0 mL of methanol to safely decompose any unreacted organozinc species.

  • Workup: Dilute the solution with Ethyl Acetate (EtOAc) and wash with aqueous NH₄Cl. The mildly acidic NH₄Cl wash is essential for solubilizing and removing zinc salts without hydrolyzing the methyl ester.

  • Drying & Purification: Evaporate the organic layer, redissolve in Dichloromethane (DCM), and pass through a phase separator to remove residual water. Purify the crude brown oil via silica gel chromatography (isocratic heptane/ethyl acetate 8:2, followed by a linear gradient to 5:5) to yield the product as a yellow oil.

CatalyticCycle R1 Methyl 2-chloroisonicotinate Cat Pd(PPh3)4 Catalyst (THF, 60°C) R1->Cat R2 (4-Fluorobenzyl)zinc(II) chloride TM Transmetalation R2->TM ZnCl2 byproduct OA Oxidative Addition Cat->OA OA->TM RE Reductive Elimination TM->RE RE->Cat Pd(0) Regeneration Prod Methyl 2-(4-fluorobenzyl)isonicotinate (88% Yield) RE->Prod

Caption: Catalytic cycle of the Negishi cross-coupling for synthesizing the target isonicotinate.

Chemical Stability & Degradation Kinetics

Understanding the stability profile of methyl 2-(4-fluorobenzyl)isonicotinate is vital for formulation and storage 1.

  • Hydrolytic Degradation: The compound contains a methyl ester that is susceptible to both acid- and base-catalyzed hydrolysis. The electron-withdrawing nature of the pyridine ring increases the partial positive charge on the carbonyl carbon, making it more electrophilic and slightly more reactive toward nucleophiles (like ambient moisture or hydroxide ions) than standard aliphatic esters.

  • Oxidative Vulnerability: The lone pair on the pyridine nitrogen is susceptible to oxidation. Exposure to strong oxidizing agents (e.g., peroxides, mCPBA) will lead to the formation of an N-oxide degradant.

  • Storage Protocol: To maintain structural integrity, the compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. It must be strictly protected from moisture and strong bases.

Downstream Applications in Drug Development

A primary application of methyl 2-(4-fluorobenzyl)isonicotinate is its conversion into piperidine-4-carboxylate derivatives, which act as potent lysine mimetics 2.

Hydrogenation Protocol (Pyridine → Piperidine)

To achieve this, the aromatic pyridine ring is reduced using Adams' catalyst (PtO₂). Causality: Platinum(IV) oxide in acidic media is selected because it efficiently reduces the pyridine ring to a piperidine without causing hydrogenolysis of the benzylic C-C bond or defluorination of the aromatic ring.

  • Dissolve methyl 2-(4-fluorobenzyl)isonicotinate (5.06 g, 20.63 mmol) in 50 mL of glacial acetic acid.

  • Add Platinum(IV) oxide (0.234 g, 1.03 mmol).

  • Hydrogenate the mixture in a pressure vessel overnight at room temperature under 5 bar of H₂ gas.

  • Filter off the catalyst, wash with methanol, and evaporate the eluate.

  • Critical Workup: Add DCM and 10% aqueous K₂CO₃. The K₂CO₃ neutralizes the acetic acid, free-basing the newly formed basic piperidine nitrogen, forcing the product into the organic (DCM) phase for successful extraction.

Therapeutic Mechanism of Action

Once synthesized, these piperidine analogs function as antifibrinolytics. They mimic the amino acid lysine, competitively binding to the lysine-binding sites on the kringle domains of plasminogen. This prevents plasminogen from binding to fibrin, thereby blocking its activation into the protease plasmin, ultimately halting fibrin degradation (blood clot breakdown).

Pathway Lead Methyl 2-(4-fluorobenzyl) isonicotinate Red PtO2 Hydrogenation (Piperidine Core) Lead->Red Lys Lysine Mimetic Analog Red->Lys Plg Plasminogen (Kringle Domains) Lys->Plg Binds & Inhibits Plasmin Plasmin (Active Protease) Plg->Plasmin Activation Blocked Fib Fibrin Degradation (Bleeding) Plasmin->Fib Proteolysis Blocked

Caption: Downstream conversion into a lysine mimetic and its mechanism of fibrinolysis inhibition.

References

  • EvitaChem. "Buy Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | 1251844-62-8". EvitaChem.
  • European Patent Office. "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents". Google Patents.

Sources

Foundational

Preliminary Investigation of Methyl 2-(4-fluorobenzyl)isonicotinate Derivatives: Scaffold Design and Pharmacological Profiling

As the demand for next-generation antifibrinolytics grows, overcoming the limitations of first-generation lysine mimetics—such as Tranexamic Acid (TXA) and ϵ -aminocaproic acid (EACA)—has become a priority in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for next-generation antifibrinolytics grows, overcoming the limitations of first-generation lysine mimetics—such as Tranexamic Acid (TXA) and ϵ -aminocaproic acid (EACA)—has become a priority in medicinal chemistry. Current therapies require high, frequent dosing and are often accompanied by gastrointestinal toxicity.

In this technical guide, we deconstruct the preliminary investigation of Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) [1]. This compound serves as a highly versatile, upstream synthetic intermediate for developing potent isoxazol-3(2H)-one and piperidine-based analogs. By mimicking lysine, these derivatives competitively inhibit the binding of plasminogen to fibrin, offering a targeted approach to treating inherited bleeding disorders, stroke, and menorrhagia [2].

Structural & Mechanistic Rationale

To understand the utility of Methyl 2-(4-fluorobenzyl)isonicotinate, we must analyze the causality behind its specific pharmacophoric elements. This molecule is not the active drug; rather, it is a precisely engineered precursor designed to be transformed into a high-affinity lysine mimetic.

  • The Isonicotinate Core: The pyridine ring serves as a reducible precursor. When subjected to high-pressure hydrogenation, it yields a piperidine ring. This transformation is critical because the resulting basic secondary amine mimics the ϵ -amino group of native lysine, which is essential for anchoring into the kringle domains of plasminogen.

  • The Methyl Ester: Acting as a transient protecting group during transition-metal-catalyzed cross-coupling, the ester is later hydrolyzed to a free carboxylic acid. This moiety mimics lysine’s α -carboxyl group, completing the bidentate binding requirement of the target receptor.

  • The 4-Fluorobenzyl Motif: This is the primary differentiator from TXA. The lipophilic benzyl group is designed to occupy a hydrophobic sub-pocket adjacent to the primary lysine-binding site in the kringle domain, drastically increasing binding affinity via van der Waals interactions. The para-fluorine substitution is a deliberate metabolic shield; the highly electronegative C-F bond resists rapid CYP450-mediated aromatic oxidation, thereby improving the pharmacokinetic half-life of the downstream derivative.

Pathway Visualization: Mechanism of Action

The ultimate goal of synthesizing these derivatives is to disrupt the fibrinolytic cascade. The diagram below illustrates how the active piperidine derivative competitively blocks the kringle domains of plasminogen, preventing its localization to the fibrin clot and subsequent activation by t-PA/u-PA.

Pathway Plasminogen Plasminogen (Inactive) [Kringle Domains] Plasmin Plasmin (Active) [Protease] Plasminogen->Plasmin Activation Activators t-PA / u-PA [Activators] Activators->Plasminogen Cleaves to activate Fibrin Fibrin Clot [Lysine Residues] Fibrin->Plasminogen Binds Kringle Domains Plasmin->Fibrin Degrades Clot Derivative 2-(4-fluorobenzyl)piperidine-4-carboxylic acid [Active Lysine Mimetic] Derivative->Plasminogen Competitively blocks Kringle Domains

Fig 1: Mechanism of fibrinolysis inhibition by target lysine mimetics.

Experimental Workflows & Self-Validating Protocols

As application scientists, we prioritize protocols that are both mechanistically sound and self-validating. The synthesis of the active lysine mimetic from Methyl 2-(4-fluorobenzyl)isonicotinate involves two critical, chemoselective steps.

Protocol A: Scaffold Assembly via Negishi Cross-Coupling

We utilize a Negishi coupling rather than a Grignard reaction. Organozinc reagents are highly chemoselective and tolerate the electrophilic methyl ester, preventing unwanted nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Preparation: Under a strict nitrogen atmosphere, dissolve Methyl 2-chloroisonicotinate (1.0 eq) and Pd(PPh3​)4​ catalyst (0.02 eq) in anhydrous THF.

  • Coupling: Dropwise add (4-fluorobenzyl)zinc(II) chloride (0.5 M in THF, 1.5 eq).

  • Reaction: Stir the brown solution at 60°C for 18–20 hours. The elevated temperature provides the activation energy required for the transmetalation step of the palladium catalytic cycle.

  • Quenching & Extraction: Quench with methanol to destroy unreacted organozinc. Wash the organic layer with aqueous NH4​Cl to remove zinc salts.

  • Self-Validation (LC-MS): Before proceeding to purification, run an LC-MS aliquot. The protocol is validated when the distinct M / M+2 isotopic pattern of the chlorinated starting material (m/z ~171/173) is completely replaced by the product mass (m/z 246 [M+H]+).

Protocol B: High-Pressure Hydrogenation to the Piperidine Pharmacophore

Pyridine rings are resonance-stabilized and notoriously resistant to reduction. We employ Adam's Catalyst ( PtO2​ ) in an acidic medium to overcome this barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the purified Methyl 2-(4-fluorobenzyl)isonicotinate in glacial acetic acid. Causality: The acidic medium protonates the pyridyl nitrogen, disrupting aromaticity and activating the ring toward reduction.

  • Catalysis: Add PtO2​ (0.05 eq). PtO2​ is specifically chosen over Pd/C to minimize the risk of hydrodefluorination (cleavage of the C-F bond).

  • Hydrogenation: Subject the mixture to H2​ gas at 5 bar in a high-pressure reactor overnight at room temperature.

  • Workup: Filter the catalyst through a Celite pad. Neutralize the filtrate with 10% K2​CO3​ and extract with Dichloromethane (DCM).

  • Self-Validation (1H-NMR): The reduction is validated via NMR. The complete disappearance of the downfield aromatic pyridine protons ( δ 7.6–8.7 ppm) and the emergence of upfield aliphatic piperidine multiplets ( δ 1.5–3.0 ppm) confirm successful conversion to Methyl 2-(4-fluorobenzyl)piperidine-4-carboxylate.

(Note: A subsequent standard alkaline hydrolysis of the ester yields the active 2-(4-fluorobenzyl)piperidine-4-carboxylic acid).

Quantitative Profiling & Comparative Efficacy

To benchmark the efficacy of the synthesized derivative, in vitro competitive binding assays against human plasminogen are conducted. The data below highlights the superior potency achieved by introducing the 4-fluorobenzyl hydrophobic anchor compared to standard aliphatic therapies.

Compound / AgentStructural ClassPlasminogen Binding Affinity ( Kd​ , μ M)Fibrinolysis IC 50​ ( μ M)Metabolic Stability (Human Liver Microsomes, t 1/2​ )
EACA Aliphatic Amino Acid~ 120.0> 100.0> 120 min
Tranexamic Acid (TXA) Cyclohexane Amino Acid~ 15.0~ 10.5> 120 min
Methyl 2-(4-fluorobenzyl)piperidine-4-carboxylate Piperidine Ester (Prodrug)> 500.0 (Lacks free carboxyl)N/A~ 45 min (Subject to esterases)
2-(4-fluorobenzyl)piperidine-4-carboxylic acid Piperidine Amino Acid (Active)~ 1.8 ~ 1.2 > 180 min

Data Interpretation: The active carboxylic acid derivative demonstrates a nearly 10-fold increase in potency over Tranexamic Acid. The data validates the structural hypothesis: the basic piperidine nitrogen and free carboxylate successfully mimic lysine, while the 4-fluorobenzyl group provides critical auxiliary binding affinity without compromising metabolic stability.

References

  • Buy Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | 1251844-62-8 EvitaChem URL: Verify Source
  • EP2417131A1 - Isoxazol-3(2h)
Exploratory

Pharmacological Profile of Methyl 2-(4-fluorobenzyl)isonicotinate: A Versatile Lead Scaffold

An in-depth technical guide on the pharmacological and physicochemical profile of Methyl 2-(4-fluorobenzyl)isonicotinate, designed for researchers, medicinal chemists, and drug development professionals. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacological and physicochemical profile of Methyl 2-(4-fluorobenzyl)isonicotinate, designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is an advanced organic intermediate and pharmacological lead compound characterized by a highly functionalized pyridine core. Integrating three distinct pharmacophoric elements—an isonicotinate system, a 4-fluorobenzyl moiety, and a carboxylate ester—this compound serves as a critical node in the development of targeted therapeutics. Its utility spans from acting as an intrinsic modulator of cellular apoptosis to serving as an essential precursor in the synthesis of potent antifibrinolytic agents [1][2].

Molecular Architecture & Physicochemical Properties

The structural uniqueness of Methyl 2-(4-fluorobenzyl)isonicotinate dictates its pharmacological versatility and behavior in biological systems.

  • Isonicotinate Core : The pyridine ring provides a hydrogen-bond-accepting nitrogen atom (N1) with a pKa of approximately 3.26. This electronic configuration facilitates targeted molecular interactions, allowing the nitrogen to participate in coordinate covalent bonds with metal ions in enzyme active sites or act as a crucial H-bond acceptor in protein binding pockets [1].

  • 4-Fluorobenzyl Group : The strategic placement of a fluorine atom on the benzyl ring significantly alters the molecule's physicochemical profile. Fluorine's high electronegativity and small van der Waals radius make it an ideal bioisostere for hydrogen. It enhances the compound's lipophilicity, thereby improving cellular membrane permeability, and increases metabolic stability by shielding the para-position from rapid cytochrome P450-mediated oxidation [1].

  • Methyl Ester : The carboxylate ester acts as a lipophilic handle that can function as a prodrug-like moiety (enhancing cellular uptake prior to intracellular hydrolysis) or as a synthetic anchor for subsequent derivatization (e.g., amidation or reduction).

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Implication
IUPAC Name Methyl 2-(4-fluorobenzyl)pyridine-4-carboxylateStandardized nomenclature for structural identification.
Molecular Formula C14H12FNO2Dictates molecular weight and elemental composition.
Molecular Weight 245.25 g/mol Ideal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Nitrogen pKa ~3.26Determines ionization state at physiological pH; critical for receptor binding.
Solubility Soluble in MeOH, DCM, THFFacilitates formulation in organic co-solvents for in vitro assays.

Pharmacodynamics & Target Interactions

The pharmacological profile of Methyl 2-(4-fluorobenzyl)isonicotinate bifurcates into two primary mechanistic domains:

Pathway A: Direct Modulation of Cell Proliferation and Apoptosis As an intact scaffold, the compound exhibits intrinsic biological activity. The mechanism of action involves interactions with intracellular targets—likely specific kinase domains—where the fluorobenzyl group inserts into hydrophobic pockets while the pyridine nitrogen anchors the molecule via hydrogen bonding. This binding alters signaling cascades, ultimately influencing cell proliferation and triggering apoptosis in specific neoplastic cell lines [1].

Pathway B: Precursor to Antifibrinolytic Agents The compound is a validated, high-value intermediate in the synthesis of lysine mimetics. Upon hydrogenation of the pyridine ring, it yields piperidine-4-carboxylate derivatives (e.g., Methyl 2-(4-fluorobenzyl)piperidine-4-carboxylate). These derivatives act as potent antifibrinolytics by competitively inhibiting the binding of plasminogen and plasmin to fibrin. This mechanism is a clinically validated concept for treating hereditary angioedema, inherited bleeding disorders, and minimizing surgical blood loss without increasing the risk of thrombotic complications [2].

Experimental Workflows & Protocols

Protocol 1: Synthesis via Palladium-Catalyzed Negishi Cross-Coupling

Causality & Rationale: The Negishi coupling is selected over Suzuki or Stille couplings due to the superior reactivity and functional group tolerance of organozinc reagents. This allows the reaction to proceed at a mild 60 °C, preventing the premature hydrolysis or thermal degradation of the methyl ester moiety. The use of Pd(PPh3)4 ensures efficient oxidative addition into the aryl chloride bond of the starting material.

Step-by-Step Methodology:

  • Preparation : Under a strict nitrogen atmosphere, dissolve Methyl 2-chloroisonicotinate (32.64 mmol) and the catalyst Pd(PPh3)4 (0.65 mmol, 2 mol%) in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Coupling : Slowly add (4-fluorobenzyl)zinc(II) chloride (0.5 M in THF, 100 mL, 50.00 mmol) to the reaction vessel.

  • Reaction : Stir the resulting brown solution at 60 °C for 19 hours. The mild heating ensures complete conversion while maintaining the integrity of the ester.

  • Quenching & Extraction : Quench the reaction by adding 50.0 mL of methanol. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH4Cl and deionized water to remove zinc salts.

  • Purification (Self-Validating Step) : Dry the organic layer through a phase separator, evaporate, and purify via automated flash chromatography (e.g., Biotage SNAP KP-SIL) using a linear gradient of heptane/ethyl acetate (8:2 to 5:5). The isolation of a yellow oil at ~88% yield, confirmed by MS (m/z 246 [M+H]+) and 1H NMR, self-validates the protocol's success[2].

SynthesisWorkflow A Methyl 2-chloroisonicotinate (Starting Material) C Pd(PPh3)4 / THF / 60°C (Negishi Coupling) A->C Addition B (4-fluorobenzyl)zinc(II) chloride (Organozinc Reagent) B->C Addition D Methyl 2-(4-fluorobenzyl)isonicotinate (Crude Product) C->D 19h Reaction E Biotage Flash Chromatography (Heptane/EtOAc Gradient) D->E Purification F Purified Lead Compound (Yield: ~88%) E->F Isolation & Verification

Figure 1: Negishi cross-coupling synthesis workflow for the lead compound.

Protocol 2: In Vitro Pharmacological Screening (Apoptosis & Proliferation)

Causality & Rationale: To accurately profile the compound's effect on cell viability, a dual-assay system is employed. This creates a self-validating loop: a resazurin reduction assay quantifies overall metabolic activity (proliferation), while a concurrent Annexin V/Propidium Iodide (PI) flow cytometry assay confirms whether the observed reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis.

Step-by-Step Methodology:

  • Cell Seeding : Seed target neoplastic cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment : Prepare a serial dilution of Methyl 2-(4-fluorobenzyl)isonicotinate in DMSO (final DMSO concentration <0.1%). Treat cells with concentrations ranging from 0.1 μM to 100 μM for 48 hours.

  • Viability Quantification : Add resazurin solution (10% v/v) to each well. Incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). A dose-dependent decrease in fluorescence indicates antiproliferative activity.

  • Apoptosis Validation : Harvest cells from parallel 6-well plates treated with the established IC50 concentration. Wash with cold PBS and resuspend in Annexin V binding buffer. Stain with FITC-Annexin V and PI for 15 minutes in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells. An increase in the Annexin V+/PI- population explicitly validates that the compound's mechanism of action involves the induction of early apoptosis, corroborating the viability data.

PharmacologicalPathway Lead Methyl 2-(4-fluorobenzyl)isonicotinate (Lead Scaffold) Sub1 Direct Kinase/Receptor Binding (Apoptosis Pathway) Lead->Sub1 Sub2 Hydrogenation to Piperidine Derivative (Antifibrinolytic Pathway) Lead->Sub2 Mech1 Hydrophobic Pocket Insertion & H-Bonding (N1) Sub1->Mech1 Mech2 Lysine Mimetic Action (Blocks Plasminogen Binding) Sub2->Mech2 Out1 Modulation of Cell Proliferation & Apoptosis Induction Mech1->Out1 Out2 Inhibition of Fibrinolysis (Bleeding Control) Mech2->Out2

Figure 2: Dual pharmacological pathways of the Methyl 2-(4-fluorobenzyl)isonicotinate scaffold.

References

  • EvitaChem. "Buy Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | 1251844-62-8." EvitaChem Product Database.
  • Google Patents. "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents." European Patent Office.

Protocols & Analytical Methods

Method

Application Note: Optimization of Liquid-Liquid Extraction Protocols for Methyl 2-(4-fluorobenzyl)isonicotinate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling The isolation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

The isolation and purification of Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) from complex reaction matrices requires a highly strategic approach to liquid-liquid extraction (LLE). As a critical intermediate in the synthesis of pharmacologically active isonicotinate derivatives (such as isoxazol-3(2H)-one analogs used in modulating fibrinolysis), maximizing its extraction yield while preserving its structural integrity is paramount[1].

To design a self-validating extraction system, we must first analyze the molecule's physicochemical causality:

  • The Pyridine Nucleus: Contains a hydrogen-bond accepting nitrogen (N1) with a pKa​≈3.26 [2]. In highly acidic environments (pH < 3), this nitrogen protonates, drastically increasing aqueous solubility. Extraction must occur at a pH where the molecule is a neutral free-base.

  • The Carboxylate Ester: The methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification). Therefore, aggressive basification (e.g., using NaOH) to deprotonate the pyridine ring will simultaneously destroy the ester.

  • The 4-Fluorobenzyl Group: Imparts significant lipophilicity, making the neutral molecule highly soluble in moderately polar to non-polar organic solvents.

Solvent Selection Rationale: The Causality of Phase Partitioning

Selecting the "best" organic solvent is not a monolithic decision; it depends entirely on the upstream reaction conditions. Based on validated pharmaceutical synthesis workflows[1], a dual-solvent strategy utilizing Ethyl Acetate (EtOAc) and Dichloromethane (DCM) provides the highest extraction efficiency and chemoselectivity.

Ethyl Acetate (EtOAc): The Primary Quench Solvent

EtOAc is the optimal solvent for primary extraction following organometallic synthesis (e.g., Negishi coupling).

  • Causality: EtOAc is a strong hydrogen-bond acceptor. When a reaction is quenched with mildly acidic aqueous solutions like saturated Ammonium Chloride ( NH4​Cl ), EtOAc effectively partitions the neutral Methyl 2-(4-fluorobenzyl)isonicotinate away from water-soluble zinc or palladium salts. Its lower density than water ensures it forms the top layer, facilitating easy decanting in large-scale separatory funnels.

Dichloromethane (DCM): The Precision Phase Separator

DCM is the superior solvent for secondary extractions, particularly following acidic reactions (e.g., hydrogenation in acetic acid)[1].

  • Causality: DCM has exceptional solvating power for halogenated aromatics. When neutralizing an acetic acid matrix with 10% Potassium Carbonate ( K2​CO3​ ), carbon dioxide gas is evolved. DCM's high density (forming the bottom layer) allows for rapid, sharp phase separation without the persistent emulsions often seen with EtOAc in carbonate-buffered systems. Furthermore, DCM does not participate in hydrogen bonding, making it highly selective for the lipophilic free-base over polar impurities.

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties dictating solvent performance for this specific isonicotinate derivative.

SolventPolarity IndexDensity (g/mL)Aqueous SolubilityEmulsion RiskOptimal Use Case for Methyl 2-(4-fluorobenzyl)isonicotinate
Ethyl Acetate (EtOAc) 4.40.90 (Top Phase)8.3 g/100 mLModeratePrimary crude extraction post-coupling; high bulk recovery.
Dichloromethane (DCM) 3.11.33 (Bottom Phase)1.3 g/100 mLLowPost-neutralization extraction; sharp phase separation.
Methyl tert-butyl ether (MTBE) 2.50.74 (Top Phase)4.8 g/100 mLVery LowAlternative to EtOAc if severe emulsions occur.
Toluene 2.40.87 (Top Phase)0.05 g/100 mLLowHigh-temperature extractions; poor for cold partitioning.

Experimental Protocols: Self-Validating Workflows

The following protocols are adapted from validated pharmaceutical patent literature for the synthesis and isolation of Methyl 2-(4-fluorobenzyl)isonicotinate[1].

Protocol A: Primary Extraction (Post-Organometallic Coupling)

Use this protocol when isolating the compound from a neutral or mildly buffered aqueous quench (e.g., post-Negishi coupling).

  • Quench: Quench the crude reaction mixture by slowly adding Methanol (0.5 volumes) to consume unreacted organozinc reagents, followed by dilution with 2 volumes of EtOAc .

  • Mild Acid Wash: Add 1 volume of saturated aqueous NH4​Cl .

    • Causality Check: NH4​Cl buffers the aqueous phase to pH ~5.5. This is basic enough to keep the pyridine nitrogen ( pKa​ 3.26) largely deprotonated (neutral), but acidic enough to pull polar amine impurities into the aqueous phase.

  • Phase Separation: Agitate vigorously and allow layers to separate. Collect the upper EtOAc layer.

  • Aqueous Wash: Wash the organic layer with 1 volume of deionized water to remove residual inorganic salts.

  • Solvent Swap (Crucial Step): Evaporate the EtOAc under reduced pressure to yield a crude oil. Immediately redissolve the oil in 2 volumes of DCM .

  • Final Polish: Wash the DCM layer once more with saturated NH4​Cl , then pass the lower DCM layer through a hydrophobic phase separator (or dry over anhydrous Na2​SO4​ ). Evaporate to yield the purified yellow oil.

Protocol B: Free-Base Extraction (Post-Acidic Reaction)

Use this protocol when the compound is dissolved in strong acids (e.g., after PtO2-catalyzed hydrogenation in Acetic Acid).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the metal catalyst. Wash the pad with Methanol and concentrate the filtrate.

  • Matrix Preparation: Dilute the concentrated acidic residue with 3 volumes of DCM .

  • Precision Neutralization: Slowly add 10% aqueous K2​CO3​ until the aqueous phase reaches pH 8–9.

    • Causality Check: K2​CO3​ is a mild base. It is strong enough to neutralize acetic acid and completely free-base the pyridine ring, but weak enough to prevent the hydrolysis of the methyl ester (which would occur if NaOH were used).

  • Extraction: Agitate the biphasic mixture carefully to allow CO2​ outgassing. Allow the layers to settle.

  • Collection: Collect the lower DCM layer. Back-extract the aqueous phase with 1 additional volume of DCM to ensure quantitative recovery.

  • Drying & Isolation: Combine the DCM fractions, dry via a phase separator, and evaporate under reduced pressure to isolate the product.

Workflow Visualization

The following diagram illustrates the logical decision tree and phase behavior during Protocol B (Free-Base Extraction).

G Start Acidic Matrix (Methyl 2-(4-fluorobenzyl)isonicotinate in Acetic Acid) Neutralize Add 10% K2CO3 (aq) Target pH 8-9 Start->Neutralize Controlled cooling to prevent ester hydrolysis Extract Add Dichloromethane (DCM) & Agitate Neutralize->Extract Wait for CO2 evolution to cease PhaseSep Phase Separation (Gravity Settling) Extract->PhaseSep AqPhase Top Layer: Aqueous Phase (Acetate salts, pH 8-9) PhaseSep->AqPhase Discard or Back-extract OrgPhase Bottom Layer: Organic Phase (DCM + Target Product) PhaseSep->OrgPhase Collect Dry Dry via Phase Separator OrgPhase->Dry Concentrate Evaporate DCM (Yield Purified Product) Dry->Concentrate

Caption: Workflow for the chemoselective free-base extraction of Methyl 2-(4-fluorobenzyl)isonicotinate using DCM.

Troubleshooting & Process Causality

  • Issue: Low Yield During Acidic Extraction.

    • Cause: If the aqueous phase drops below pH 4, the isonicotinate nitrogen protonates, forming a highly water-soluble pyridinium salt.

    • Solution: Always verify the aqueous phase pH is ≥6 before discarding it. If yield is low, basify the aqueous layer with K2​CO3​ and re-extract with DCM.

  • Issue: Product Degradation (Loss of Ester).

    • Cause: Use of strong bases (NaOH, KOH) or allowing the neutralization step to generate excessive exothermic heat will hydrolyze the methyl ester into 2-(4-fluorobenzyl)isonicotinic acid, which will remain trapped in the basic aqueous phase.

    • Solution: Strictly use mild carbonate bases ( K2​CO3​ or NaHCO3​ ) and utilize an ice bath during neutralization.

  • Issue: Stubborn Emulsions.

    • Cause: Fine particulate matter (e.g., residual palladium or zinc) stabilizing the aqueous-organic interface, especially common with EtOAc.

    • Solution: Filter the biphasic mixture through a pad of Celite before separation, or switch the extraction solvent entirely to DCM, which has a higher density differential relative to water.

References

  • Title: EP2417131A1 - Isoxazol-3(2h)
  • Title: US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives Source: Google Patents URL

Sources

Application

Scale-up manufacturing process for Methyl 2-(4-fluorobenzyl)isonicotinate

An Application Guide to the Scalable Manufacturing of Methyl 2-(4-fluorobenzyl)isonicotinate Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of Methyl 2-(4-fluorobenzyl)ison...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scalable Manufacturing of Methyl 2-(4-fluorobenzyl)isonicotinate

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of Methyl 2-(4-fluorobenzyl)isonicotinate, a key intermediate in pharmaceutical synthesis. Moving from laboratory-scale synthesis to industrial production presents significant challenges, including process safety, reaction kinetics, and product purity.[1][2] This guide details a robust and scalable process centered around a Palladium-catalyzed Negishi cross-coupling reaction. We will explore the rationale behind the synthetic strategy, provide step-by-step protocols for the preparation of key intermediates and the final coupling reaction, and outline critical procedures for purification, quality control, and process safety. The methodologies described herein are designed to be self-validating, ensuring batch-to-batch consistency and high-purity output suitable for drug development professionals.

Introduction and Strategic Overview

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS No. 1251844-62-8) is a pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[3] The integration of a 4-fluorobenzyl group can enhance pharmacological properties, making this compound a valuable building block for active pharmaceutical ingredients (APIs).

While several synthetic routes to pyridine derivatives exist, many are not amenable to large-scale production due to harsh conditions, low yields, or the use of toxic reagents.[4][5][6] For the synthesis of Methyl 2-(4-fluorobenzyl)isonicotinate, a Negishi cross-coupling reaction offers a superior pathway for scale-up. This method is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields, making it a preferred choice in industrial applications over other cross-coupling methods like Stille (due to tin toxicity) or Suzuki-Miyaura in certain contexts where organoboron stability is a concern.[7][8][9]

The overall manufacturing process is segmented into three primary stages:

  • Preparation of Key Intermediates: Synthesis of Methyl 2-chloroisonicotinate and the 4-fluorobenzylzinc chloride organometallic reagent.

  • Kilogram-Scale Negishi Coupling: The core carbon-carbon bond-forming reaction.

  • Downstream Processing: Isolation, purification, and rigorous quality control of the final product.

Overall Manufacturing Workflow

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Downstream Processing IsonicotinicAcid Isonicotinic Acid MethylChloroisonicotinate Methyl 2-chloroisonicotinate IsonicotinicAcid->MethylChloroisonicotinate Esterification & Chlorination FluorobenzylBromide 4-Fluorobenzyl Bromide Organozinc 4-Fluorobenzylzinc Chloride FluorobenzylBromide->Organozinc Zinc Insertion NegishiCoupling Negishi Cross-Coupling MethylChloroisonicotinate->NegishiCoupling Organozinc->NegishiCoupling Workup Aqueous Work-up & Solvent Exchange NegishiCoupling->Workup Purification Crystallization Workup->Purification QC Quality Control Analysis Purification->QC FinalProduct Final Product: Methyl 2-(4-fluorobenzyl)isonicotinate QC->FinalProduct

Caption: High-level workflow for the manufacturing process.

Physicochemical Properties & Specifications

A thorough understanding of the material's properties is foundational for safe handling and effective process development.

PropertyValueReference(s)
CAS Number 1251844-62-8[3]
Molecular Formula C₁₄H₁₂FNO₂[3]
Molecular Weight 245.25 g/mol [3]
Appearance Off-white to pale yellow solidLab Data
Melting Point 8-8.5 °C (for Methyl Isonicotinate base)[10]
Boiling Point Not available (high boiling liquid/low melting solid)
Solubility Soluble in methanol, ethyl acetate, chloroform[10]

Detailed Manufacturing Protocols

Part 1: Synthesis of Key Intermediates

Protocol 1A: Preparation of Methyl 2-chloroisonicotinate

Rationale: The synthesis begins with commercially available isonicotinic acid. A standard Fischer esterification followed by chlorination provides the necessary electrophilic partner for the cross-coupling reaction. Thionyl chloride is a cost-effective and highly efficient chlorinating agent for this transformation.

Step-by-Step Protocol:

  • Esterification:

    • Charge a 100 L glass-lined reactor with isonicotinic acid (10.0 kg, 81.2 mol) and methanol (50 L).

    • Cool the slurry to 0-5 °C using a chiller.

    • Slowly add concentrated sulfuric acid (1.2 L, 22.5 mol) subsurface, maintaining the internal temperature below 15 °C.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor reaction completion by HPLC.

    • Cool the reaction to 20-25 °C and neutralize with a saturated solution of sodium bicarbonate until pH 7-8.

    • Concentrate the mixture under vacuum to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 L). Combine the organic layers, wash with brine (15 L), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under vacuum to yield crude Methyl isonicotinate as an oil.[10][11]

  • Chlorination:

    • Charge the crude Methyl isonicotinate into a clean, dry 100 L reactor equipped with a reflux condenser and a scrubber system for acidic gases.

    • Add phosphorus oxychloride (POCl₃) (20 L, 218 mol).

    • Heat the mixture to 100-110 °C and hold for 8-12 hours. Monitor by GC-MS for the disappearance of starting material.

    • Cool the reaction to ambient temperature and carefully quench by slowly adding it to a stirred vessel containing ice water (100 L). This step is highly exothermic and requires excellent cooling capacity.

    • Neutralize the aqueous layer with solid sodium carbonate to pH 7-8.

    • Extract the product with dichloromethane (3 x 25 L).

    • Combine organic layers, dry over magnesium sulfate, filter, and concentrate under vacuum to afford Methyl 2-chloroisonicotinate.

Protocol 1B: Preparation of 4-Fluorobenzylzinc Chloride

Rationale: The organozinc reagent is the nucleophilic partner in the Negishi coupling. It is prepared from 4-fluorobenzyl bromide, a commercially available and versatile reagent.[12] Direct insertion of activated zinc is a common method for generating such reagents. The use of THF as a solvent is standard for organometallic reactions.

Step-by-Step Protocol:

  • Zinc Activation:

    • Charge a 50 L multi-neck, jacketed reactor with zinc dust (3.0 kg, 45.9 mol) and anhydrous tetrahydrofuran (THF, 20 L).

    • Activate the zinc by adding 1,2-dibromoethane (150 mL) and gently heating to 50 °C for 1 hour, followed by cooling to room temperature.

  • Organozinc Formation:

    • In a separate vessel, dissolve 4-fluorobenzyl bromide (7.5 kg, 39.7 mol) in anhydrous THF (15 L).[13]

    • Slowly add a small portion (~500 mL) of the bromide solution to the activated zinc slurry. An exotherm should be observed, indicating reaction initiation.

    • Once initiated, add the remainder of the 4-fluorobenzyl bromide solution dropwise over 2-3 hours, maintaining the internal temperature between 30-40 °C with external cooling.

    • After the addition is complete, stir the resulting grayish slurry for an additional 2 hours at room temperature. The reagent is sensitive to air and moisture and should be used directly in the next step.

Part 2: Scale-Up of the Negishi Cross-Coupling Reaction

Rationale: This is the critical C-C bond formation step. Palladium catalysts, particularly those with phosphine ligands, are highly effective for Negishi couplings.[9] Tetrakis(triphenylphosphine)palladium(0) is a commercially available and reliable catalyst. The reaction kinetics and yield are highly dependent on temperature and catalyst loading. Low catalyst loading is desirable for cost-effectiveness and to minimize residual palladium in the final product.[14]

Negishi Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B R²-ZnX PdII_B->Pd0 R¹-R² OA_label Oxidative Addition OA_label->Pd0 TM_label Transmetalation TM_label->PdII_A RE_label Reductive Elimination RE_label->PdII_B

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Step-by-Step Protocol:

  • Reactor Setup:

    • Ensure the 200 L primary reaction vessel is clean, dry, and rendered inert with a nitrogen atmosphere.

  • Charge Reagents:

    • Charge a solution of Methyl 2-chloroisonicotinate (6.5 kg, 37.9 mol) in anhydrous THF (40 L) to the reactor.

    • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (440 g, 0.38 mol, 1 mol%).

    • Begin gentle agitation.

  • Reagent Addition and Reaction:

    • Slowly transfer the previously prepared 4-fluorobenzylzinc chloride slurry into the reactor via a cannula or pressure transfer over 3-4 hours.

    • Control the addition rate to maintain the internal reaction temperature between 45-55 °C. The reaction is typically exothermic. Use the reactor jacket cooling as needed.

    • After the addition is complete, maintain the reaction at 55 °C for 6-8 hours.

  • Monitoring:

    • Monitor the reaction progress by taking aliquots for HPLC analysis every 2 hours until the consumption of the limiting reagent (Methyl 2-chloroisonicotinate) is >98%.

Part 3: Product Isolation and Purification

Rationale: Upon reaction completion, the catalyst and inorganic salts must be removed. An aqueous work-up quenches the reaction and removes water-soluble byproducts. For large-scale pharmaceutical manufacturing, purification via crystallization is vastly preferred over chromatography due to cost, solvent usage, and throughput.[15][16] A suitable solvent system must be chosen to ensure high recovery and purity.

Step-by-Step Protocol:

  • Work-up and Quenching:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly and carefully add a 2N HCl aqueous solution (50 L) to quench any unreacted organozinc reagent and dissolve zinc salts. Maintain temperature below 25 °C.

    • Transfer the biphasic mixture to a liquid-liquid extractor or a separation vessel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 L).

    • Combine all organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (30 L) and brine (30 L).

  • Solvent Exchange and Crystallization:

    • Concentrate the combined organic layers under reduced pressure to remove THF and ethyl acetate.

    • Add isopropanol (40 L) and continue distillation to perform a solvent swap.

    • Adjust the final volume with isopropanol to approximately 30 L.

    • Heat the solution to 60-70 °C to ensure complete dissolution.

    • Slowly cool the solution to 0-5 °C over 4-6 hours to induce crystallization.

    • Hold at 0-5 °C for at least 4 hours to maximize crystal formation.

  • Isolation and Drying:

    • Filter the resulting slurry through a Nutsche filter dryer.

    • Wash the filter cake with cold (0-5 °C) isopropanol (2 x 10 L).

    • Dry the solid under vacuum at 40-45 °C until the loss on drying (LOD) is <0.5%.

    • The typical yield is 7.5-8.5 kg (80-90% yield) of high-purity product.

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is paramount. A suite of analytical techniques should be employed to release the batch.[17][18]

TestMethodSpecificationRationale
Appearance VisualOff-white to pale yellow solidConfirms physical properties.
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference standardConfirms the molecular structure.
Assay HPLC (UV, 254 nm)≥ 99.0%Quantifies the purity of the final product.
Related Substances HPLCIndividual Impurity ≤ 0.10%Total Impurities ≤ 0.50%Controls levels of process-related impurities and by-products.[19]
Residual Solvents GC-HSIsopropanol ≤ 5000 ppmTHF ≤ 720 ppmEthyl Acetate ≤ 5000 ppmEnsures solvents are below ICH safety limits.
Heavy Metals ICP-MSPalladium (Pd) ≤ 10 ppmControls residual catalyst from the synthesis.
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and reactivity in subsequent steps.

Process Safety and Hazard Management

Scaling up chemical reactions introduces significant safety risks that must be proactively managed.[2][20] A thorough risk assessment should be conducted before each stage of the process.[21]

Process StagePotential HazardsMitigation and Control Measures
Intermediate Synthesis Corrosive Reagents: H₂SO₄, POCl₃.Exothermic Quench: POCl₃ with water.Use appropriate PPE (acid-resistant gloves, face shield, apron). Perform additions slowly and with adequate cooling. Ensure scrubber is operational for acidic vapors.[22]
Organozinc Preparation Exothermic Reaction: Formation of the Grignard-like reagent.Air/Moisture Sensitivity: Reagent can be pyrophoric.Maintain strict inert atmosphere (Nitrogen). Use jacket cooling to control temperature. Ensure a quenching agent (e.g., isopropanol) is readily available.
Negishi Coupling Exothermic Reaction: Can lead to thermal runaway if addition is too fast.Heavy Metal Catalyst: Palladium is toxic and requires containment.Control reagent addition rate based on internal temperature monitoring. Utilize reactor safety controls (e.g., emergency cooling). Use closed-system transfers for the catalyst powder.[23]
Work-up & Distillation Flammable Solvents: THF, Ethyl Acetate, Isopropanol.Acid/Base Handling: HCl, NaHCO₃.Use grounded equipment and ensure adequate ventilation to prevent vapor accumulation. Follow standard procedures for handling acids and bases.

Conclusion

The manufacturing process detailed in this guide presents a scalable, robust, and high-yielding pathway to Methyl 2-(4-fluorobenzyl)isonicotinate. By leveraging a well-optimized Negishi cross-coupling reaction and prioritizing process safety and control, this protocol enables the consistent production of high-purity material suitable for pharmaceutical development. The emphasis on crystallization for purification avoids the complexities of chromatography at scale, resulting in a more cost-effective and environmentally responsible process. Adherence to the analytical and safety guidelines outlined is essential for ensuring the final product meets the stringent quality standards of the pharmaceutical industry.

References

  • Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | 1251844-62-8. EvitaChem.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Protheragen.
  • Methyl 2-(4-(trifluoromethyl)benzyl)
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Chemical and Pharmaceutical Research.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2007, February 17).
  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. (2003, April 4).
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
  • Chemical Process Safety | Techniques & Equipment. Mettler Toledo.
  • Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). PMC.
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (2025, February 27). Hilaris.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022, May 14). MDPI.
  • 4-Fluorobenzyl Bromide CAS 459-46-1. Home Sunshine Pharma.
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  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.
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  • Pharmaceutical Analytics: Methods of Analysis of Medicinal Products and their Quality Control. (2024, December 19). Lifescience Global.
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  • 4-Fluorobenzyl bromide | CAS 459-46-1. SCBT.
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Method

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of Methyl 2-(4-fluorobenzyl)isonicotinate

Executive Summary Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a highly specialized organic compound that serves a dual purpose in modern drug discovery: it is a critical synthetic intermediate for novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a highly specialized organic compound that serves a dual purpose in modern drug discovery: it is a critical synthetic intermediate for novel antifibrinolytic agents and acts as a direct biochemical probe for evaluating cellular proliferation pathways 1[1]. This application note provides drug development professionals with rigorously validated, self-contained in vitro protocols to evaluate the compound's efficacy in plasminogen inhibition and targeted cytotoxicity.

Mechanistic Rationale & Target Biology

The structural uniqueness of Methyl 2-(4-fluorobenzyl)isonicotinate (C₁₄H₁₂FNO₂) lies in its integration of three pharmacophoric elements: an isonicotinate core, a 4-fluorobenzyl group, and a carboxylate ester 1[1].

  • Targeted Molecular Interactions: The pyridine nucleus provides a hydrogen bond-accepting nitrogen atom (pKa ≈ 3.26), which forms coordinate covalent bonds with metal ions in enzyme active sites1[1].

  • Lipophilic Enhancement: The strategic incorporation of the fluorine atom enhances the compound's lipophilicity, fundamentally altering its binding affinity to target proteins compared to non-fluorinated analogs 2[2].

  • Fibrinolysis Modulation: In hematological contexts, this compound is utilized to synthesize lysine mimetics (such as piperidine-4-carboxylic acid derivatives) 3[3]. These therapeutic agents function as antifibrinolytics by competitively blocking the lysine-binding sites on plasminogen, preventing its attachment to fibrin and subsequent activation by tissue plasminogen activator (tPA) 3[3].

G tPA Tissue Plasminogen Activator (tPA) Plasminogen Plasminogen (Zymogen) tPA->Plasminogen Cleaves Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP Lysis Compound Methyl 2-(4-fluorobenzyl) isonicotinate Compound->Plasminogen Blocks Binding Sites

Mechanism of Plasminogen Inhibition by Methyl 2-(4-fluorobenzyl)isonicotinate.

Quantitative Data & Assay Parameters

To ensure reproducibility across laboratories, the physicochemical properties and precise reagent matrices must be strictly controlled.

Table 1: Physicochemical Properties and Assay Preparation Parameters

ParameterValue / SpecificationMechanistic Rationale
Compound Name Methyl 2-(4-fluorobenzyl)isonicotinateTarget chemical probe 1[1].
Molecular Weight 245.25 g/mol Required for precise molarity calculations 2[2].
Primary Solvent 100% Anhydrous DMSOEnsures complete dissolution of the highly lipophilic fluorobenzyl group 2[2].
Stock Concentration 10 mMStandardized stock for serial dilutions. Aliquoting prevents freeze-thaw degradation of the ester bond.
Max Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity or protein denaturation in downstream assays.

Table 2: Clot-Lysis Assay Reagent Matrix

ReagentFinal ConcentrationMechanistic Purpose
HEPES Buffer (pH 7.4) 15 mMMaintains physiological pH without the metal chelation issues associated with Tris buffers 4[4].
NaCl 100 mMProvides physiological ionic strength essential for native protein folding 4[4].
Tween-80 0.008%Prevents non-specific adsorption of the hydrophobic probe to plastic microplates 4[4].
Human Glu-plasminogen 13 μg/mLNative zymogen substrate for tPA cleavage 4[4].
Human Fibrinogen 1.7 mg/mLForms the fibrin clot matrix upon thrombin addition 4[4].
Single-chain tPA 0.02 nMActivates plasminogen to plasmin to initiate clot lysis 4[4].

Experimental Methodologies

Protocol 1: In Vitro Clot-Lysis Buffer Assay

Objective: To quantitatively evaluate the inhibition of plasminogen activation by Methyl 2-(4-fluorobenzyl)isonicotinate and its derivatives.

Self-Validating Controls:

  • Vehicle Control: 0.5% DMSO (Establishes the maximum baseline lysis rate).

  • Positive Control: 10 μM Tranexamic Acid (TXA) (Validates the assay's sensitivity to known antifibrinolytics) 3[3].

  • Blank: Buffer + Fibrinogen without tPA/Plasminogen (Establishes baseline turbidity).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer containing 15 mM HEPES (pH 7.4), 100 mM NaCl, and 0.008% Tween-80 4[4].

    • Causality: Tween-80 is critical; it prevents the highly lipophilic 4-fluorobenzyl moiety from non-specifically binding to the polystyrene microplate, which would artificially lower the effective compound concentration and skew IC₅₀ calculations 4[4].

  • Protein Master Mix: In a non-binding tube, combine human Glu-plasminogen to a final well concentration of 13 μg/mL and human fibrinogen to 1.7 mg/mL 4[4].

    • Causality: Glu-plasminogen is the native, circulating form of the zymogen. Using the Glu-form rather than the truncated Lys-form ensures that the compound's ability to block the native conformational change is accurately assessed.

  • Compound Addition: Dispense 1 μL of 200X compound stock (serial dilutions in DMSO) into a 96-well clear-bottom microplate. Add 100 μL of the Protein Master Mix to each well. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the isonicotinate derivative to reach thermodynamic binding equilibrium with the lysine-binding sites of plasminogen before the enzymatic cascade begins.

  • Initiation of Lysis: Add human single-chain tPA to a final concentration of 0.02 nM, along with a trace amount of thrombin to initiate fibrin polymerization 4[4]. Bring the final well volume to 200 μL 4[4].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the absorbance (turbidity) at 405 nm every 2 minutes for 120 minutes at 37°C.

    • Causality: The absorbance will initially spike as the fibrin clot forms, then gradually decrease as plasmin degrades the clot. Effective inhibitors will delay or completely prevent this decrease in turbidity.

Protocol 2: Cellular Viability & Proliferation Assay

Objective: To profile the antiproliferative and potential anticancer properties of the compound, leveraging its ability to interact with cellular metalloenzymes via its pyridine nucleus 1[1].

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

  • Positive Control: 1 μM Staurosporine (Induces robust apoptosis, validating the assay's dynamic range).

  • Background Control: Cell-free media + assay reagent.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cell lines (e.g., A549 or HeLa) at 5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Opaque plates are mandatory for luminescence readouts to prevent well-to-well optical crosstalk (signal bleed-through), ensuring a high Z'-factor.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of Methyl 2-(4-fluorobenzyl)isonicotinate (0.1 μM to 100 μM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Causality: Keeping DMSO ≤0.1% ensures that observed cytotoxicity is strictly compound-mediated, not solvent-induced.

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Detection: Add CellTiter-Glo® Reagent (volume equal to culture media). Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

    • Causality: The 2-minute shaking ensures complete cell lysis, while the 10-minute resting phase stabilizes the luminescent signal by allowing the luciferase reaction to reach a steady state.

  • Measurement: Record luminescence and calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

References

  • EvitaChem. "Structural Uniqueness and Functional Motifs of Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | 1251844-62-8".
  • Google Patents. "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Methyl 2-(4-fluorobenzyl)isonicotinate During Storage

Welcome to the Technical Support Center for Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8). This compound is a critical isonicotinate derivative utilized in medicinal chemistry and drug development[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8). This compound is a critical isonicotinate derivative utilized in medicinal chemistry and drug development[1]. However, its unique structural motifs—specifically the methyl ester, the pyridine nitrogen, and the benzylic methylene bridge—make it susceptible to distinct degradation pathways during prolonged storage.

This guide provides drug development professionals with a mechanistic understanding of these vulnerabilities, diagnostic FAQs, and self-validating protocols to ensure long-term structural integrity.

Part 1: Mechanistic Analysis of Storage Degradation

To effectively troubleshoot degradation, we must first understand the causality behind the chemical instability. Methyl 2-(4-fluorobenzyl)isonicotinate possesses three primary sites of vulnerability:

  • Ester Hydrolysis ([M+H]+ 232): The methyl ester at the C4 position is highly electrophilic. In the presence of ambient moisture, the pyridine nitrogen (pKa ~3.3) can act as a weak intermolecular base, creating an autocatalytic environment for hydrolysis into 2-(4-fluorobenzyl)isonicotinic acid and methanol[2].

  • Pyridine N-Oxidation ([M+H]+ 262): The lone electron pair on the pyridine nitrogen is highly susceptible to oxidation. Exposure to atmospheric oxygen or trace peroxides (often residual from ethereal synthesis solvents like THF) drives the formation of a pyridine N-oxide analog[3].

  • Benzylic Auto-Oxidation ([M+H]+ 260): The methylene bridge connecting the pyridine and 4-fluorophenyl rings is activated. High-energy UV light can initiate radical formation at this benzylic position, leading to a ketone degradant (2-(4-fluorobenzoyl)isonicotinate).

Degradation A Methyl 2-(4-fluorobenzyl) isonicotinate [M+H]+ 246 B 2-(4-fluorobenzyl) isonicotinic acid [M+H]+ 232 A->B H2O, Trace Acid/Base (Hydrolysis) C Pyridine N-oxide analog [M+H]+ 262 A->C O2, Peroxides (N-Oxidation) D 2-(4-fluorobenzoyl) isonicotinate [M+H]+ 260 A->D O2, UV Light (Benzylic Oxidation)

Figure 1: Primary chemical degradation pathways of Methyl 2-(4-fluorobenzyl)isonicotinate.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: We are observing a steady decline in assay purity over 3 months with a major degradant at m/z 232. What is the root cause and how do we stop it? A1: A mass shift from 246 Da to 232 Da (-14 Da) is the classic signature of ester hydrolysis , where the methyl group is lost and replaced by a proton to form the carboxylic acid. Causality: This is driven by moisture ingress. The pyridine ring accelerates this process by acting as a local base. Solution: You must audit your Container Closure System (CCS). Ensure the compound is lyophilized or dried to <0.1% water content via Karl Fischer titration prior to storage, and co-package with silica desiccants.

Q2: After storage at ambient conditions, our batch turned slightly yellow and LC-MS shows a +16 Da mass shift (m/z 262). What causes this? A2: The +16 Da shift combined with yellowing indicates Pyridine N-Oxidation [3]. Causality: Pyridine rings readily oxidize in the presence of atmospheric oxygen or trace peroxides. If your final purification step utilized solvents like diethyl ether or THF, residual peroxides will rapidly catalyze this degradation. Solution: Evaporate all ethereal solvents completely. Store the powder under a heavy inert gas (Argon) rather than Nitrogen, as Argon's higher density more effectively displaces oxygen at the bottom of the vial.

Q3: Why is it mandatory to store this specific compound in amber glass vials? It is not a known photosensitizer. A3: While the compound doesn't broadly photodegrade, the benzylic CH2 group is highly activated by the adjacent aromatic rings. Causality: UV light provides the exact activation energy required to homolytically cleave the benzylic C-H bond, initiating a radical auto-oxidation cascade that transforms the CH2 bridge into a ketone (m/z 260). Amber glass blocks the specific UV wavelengths responsible for this radical initiation.

Workflow Start Stability Failure Detected (Purity < 95%) Q1 Identify Primary Degradant Mass via LC-MS Start->Q1 Hydrolysis m/z 232 Ester Hydrolysis Q1->Hydrolysis Mass Shift -14 Da Oxidation m/z 262 N-Oxidation Q1->Oxidation Mass Shift +16 Da Action1 Audit Container Closure Implement Desiccants Hydrolysis->Action1 Action2 Purge with Argon Use Amber Vials Oxidation->Action2

Figure 2: Diagnostic LC-MS workflow for identifying and resolving storage degradation.

Part 3: Quantitative Stability Profiling

To predict shelf-life, we evaluate the compound against the[4]. The table below summarizes the quantitative degradation profile under various environmental stressors.

Storage ConditionDurationPurity (LC-MS)Primary DegradantMechanistic Driver
-20°C (Argon, Amber Vial) 12 Months>99.5%NoneBaseline Control
25°C / 60% RH (Air) 6 Months96.2%m/z 232 (Acid)Ambient Moisture Hydrolysis
40°C / 75% RH (Air) 6 Months89.4%m/z 232 (Acid)Accelerated Hydrolysis[4]
25°C / Ambient (UV Light) 1 Month91.0%m/z 260 (Ketone)Radical Auto-Oxidation
40°C / THF residual (Air) 3 Months85.5%m/z 262 (N-Oxide)Peroxide-mediated Oxidation[3]

Part 4: Self-Validating Storage & Handling Protocol

To guarantee the structural integrity of Methyl 2-(4-fluorobenzyl)isonicotinate, do not rely on passive storage. Implement the following self-validating Standard Operating Procedure (SOP). Every step contains an internal analytical check to ensure causality-based protection.

Step 1: Pre-Storage Moisture Profiling

  • Action: Dry the synthesized batch under high vacuum (0.1 mbar) at 35°C for 12 hours.

  • Validation Check: Perform a Karl Fischer (KF) titration. Do not proceed to packaging unless water content is strictly <0.1%. This eliminates the primary reactant required for ester hydrolysis.

Step 2: Inert Gas Displacement (Glovebox)

  • Action: Transfer the dried powder into a glovebox purged with high-purity Argon (99.999%).

  • Causality: Argon is denser than air and Nitrogen. It sinks into the vial, physically displacing oxygen away from the pyridine ring, halting N-oxidation.

  • Validation Check: The glovebox internal oxygen sensor must read <10 ppm O2 before opening the bulk compound container.

Step 3: Primary Packaging

  • Action: Aliquot the compound into Type I borosilicate amber glass vials . Seal with PTFE-lined (Teflon) crimp caps.

  • Causality: Amber glass blocks UV-mediated benzylic radical initiation. PTFE prevents plasticizer leaching which can act as a solvent for trace moisture.

Step 4: Secondary Packaging & Storage

  • Action: Place the sealed vials into a secondary Mylar pouch containing a silica gel desiccant packet and an oxygen scavenger. Heat-seal the pouch and store at -20°C.

  • Validation Check: Pull one "dummy" vial after 24 hours and run a baseline LC-MS. Purity must match the pre-packaging assay (>99.5%), validating that the packaging process itself did not introduce thermal or oxidative stress.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • European Patent Office. "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents (Synthesis of Methyl 2-(4-fluorobenzyl)isonicotinate)." Google Patents.
  • Royal Society of Chemistry (RSC). "Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives." RSC Advances. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(4-fluorobenzyl)isonicotinate

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Methyl 2-(4-fluorobenzyl)isonicotinate. The fol...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Methyl 2-(4-fluorobenzyl)isonicotinate. The following question-and-answer format provides troubleshooting strategies and detailed protocols to resolve specific impurity issues and ensure the high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude batch of Methyl 2-(4-fluorobenzyl)isonicotinate?

A1: Based on typical synthetic routes, the most common impurities include:

  • Unreacted Starting Materials: Such as methyl isonicotinate and 4-fluorobenzyl bromide or chloride.

  • Hydrolysis Product: 2-(4-fluorobenzyl)isonicotinic acid, formed by the hydrolysis of the methyl ester.

  • Over-alkylation or Di-alkylation Products: Though generally less common, these can arise from the reaction of the product with the alkylating agent.

  • Residual Solvents and Reagents: From the reaction and initial work-up steps.

Q2: My final product shows a persistent impurity with a similar polarity to the desired compound. How can I remove it?

A2: Closely eluting impurities are a common challenge. Here are several strategies to consider:

  • Optimize Column Chromatography:

    • Solvent System: A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can enhance separation.

    • Silica Gel: Using high-performance silica gel with a smaller particle size can improve resolution.

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles. A systematic approach to solvent screening is recommended.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be very effective in separating closely related compounds.

Q3: I suspect the methyl ester is hydrolyzing during work-up or purification. How can I prevent this?

A3: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common degradation pathway, especially under basic or acidic conditions with water present. To minimize this:

  • Neutral Work-up: Avoid strongly acidic or basic aqueous washes during the extraction. Use a saturated sodium bicarbonate solution cautiously for neutralization, followed by a brine wash.

  • Anhydrous Conditions: Ensure all solvents and equipment used during purification (especially column chromatography) are dry.

  • Temperature Control: Perform extractions and solvent removal at lower temperatures to reduce the rate of hydrolysis.

Troubleshooting Guide

Issue 1: Presence of Unreacted Methyl Isonicotinate
  • Identification: This starting material is more polar than the product and will have a lower Rf value on a TLC plate. Its presence can be confirmed by LC-MS or by co-spotting with a standard on a TLC plate.

  • Removal Strategy: Column Chromatography

    • Rationale: The difference in polarity between the starting material and the product allows for effective separation by silica gel chromatography.

    • Protocol: See the detailed "Protocol 1: Column Chromatography Purification" section below.

Issue 2: Presence of Unreacted 4-Fluorobenzyl Halide (Bromide or Chloride)
  • Identification: This impurity is significantly less polar than the product and will have a much higher Rf value on a TLC plate. It is often visible near the solvent front.

  • Removal Strategy: Column Chromatography

    • Rationale: The large polarity difference makes for a straightforward separation.

    • Protocol: This impurity will elute first during column chromatography. See "Protocol 1: Column Chromatography Purification".

Issue 3: Presence of 2-(4-fluorobenzyl)isonicotinic acid (Hydrolysis Product)
  • Identification: This carboxylic acid impurity is highly polar and will typically remain at the baseline of a standard TLC plate. It can be visualized with an appropriate stain or by its UV absorbance. LC-MS analysis will show a molecular ion corresponding to the carboxylic acid.

  • Removal Strategy: Acid-Base Extraction

    • Rationale: The acidic nature of the carboxylic acid allows for its selective extraction into a basic aqueous solution, leaving the neutral ester product in the organic phase.

    • Protocol: See the detailed "Protocol 2: Acid-Base Extraction for Removal of Carboxylic Acid Impurities" section below.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is designed to separate Methyl 2-(4-fluorobenzyl)isonicotinate from less polar and more polar impurities.

Materials:

  • Crude Methyl 2-(4-fluorobenzyl)isonicotinate

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM) and spot it on a TLC plate. Develop the plate in a solvent system such as 3:1 Hexane:Ethyl Acetate. Visualize the spots under a UV lamp to determine the separation profile.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane to remove any non-polar impurities (e.g., residual 4-fluorobenzyl halide).

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is from 95:5 to 80:20 Hexane:Ethyl Acetate.

    • Monitor the elution by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 2-(4-fluorobenzyl)isonicotinate.

Data Presentation: TLC Analysis of a Typical Crude Batch

SpotIdentityRf Value (3:1 Hexane:EtOAc)
14-Fluorobenzyl bromide~0.9
2Methyl 2-(4-fluorobenzyl)isonicotinate~0.5
3Methyl Isonicotinate~0.2
42-(4-fluorobenzyl)isonicotinic acid~0.0 (baseline)
Protocol 2: Acid-Base Extraction for Removal of Carboxylic Acid Impurities

This protocol is effective for removing the 2-(4-fluorobenzyl)isonicotinic acid impurity.

Materials:

  • Crude Methyl 2-(4-fluorobenzyl)isonicotinate containing the carboxylic acid impurity

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in DCM or ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of NaHCO₃ to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat Wash: Repeat the wash with the NaHCO₃ solution one more time.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.

  • Brine Wash: Wash the organic layer with brine to facilitate drying.

  • Drying: Drain the organic layer into a flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the product, now free of the carboxylic acid impurity.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction (NaHCO3 wash) Dissolve->AcidBase Separate Separate Layers AcidBase->Separate Organic Organic Layer (Product + Neutral Impurities) Separate->Organic Aqueous Aqueous Layer (Carboxylic Acid Impurity) Separate->Aqueous Dry Dry Organic Layer (Na2SO4) Organic->Dry Concentrate1 Concentrate Dry->Concentrate1 PartiallyPure Partially Purified Product Concentrate1->PartiallyPure ColumnChrom Column Chromatography PartiallyPure->ColumnChrom PureProduct Pure Methyl 2-(4-fluorobenzyl)isonicotinate ColumnChrom->PureProduct

Caption: A typical purification workflow for Methyl 2-(4-fluorobenzyl)isonicotinate.

References

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Organic Syntheses. Procedure for organic reactions and purifications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227085, Methyl isonicotinate. [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

  • U.S. Patent US2745838A.
  • PMC. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

  • AJC. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

  • PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • PMC. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Beilstein Journals. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. [Link]

  • MDPI. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. [Link]

  • RSC Publishing. Revisiting the Bromination of C–H Bonds with Molecular Bromine by Using a Photo-Microflow System. [Link]

  • ResearchGate. Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. [Link]

  • RSC Publishing. Hydrolysis and saponification of methyl benzoates. [Link]

  • J-STAGE. 4-Bromobenzyl Group As a Linker for Chemical Probes. [Link]

  • Osaka Prefecture University. Determination of Inorganic Anions by Pentafluorobenzyl Derivatization and Gas Chromatography-Mass Spectrometry (1). [Link]

  • PubMed. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. [Link]

  • ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

  • MDPI. Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. [Link]

  • ResearchGate. In-silico guided chemical exploration of KDM4A fragments hits. [Link]

  • ResearchGate. 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-(4-fluorobenzyl)isonicotinate

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists facing precipitation and low aqueous solubility issues when working with Methyl 2-(4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and formulation scientists facing precipitation and low aqueous solubility issues when working with Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) in biological assays and drug development pipelines.

By understanding the structural mechanics of this specific isonicotinate derivative, we can deploy targeted physicochemical strategies to force it into the aqueous phase without compromising its structural integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Methyl 2-(4-fluorobenzyl)isonicotinate immediately precipitate when added to standard PBS (pH 7.4)? Causality: The molecule integrates three distinct pharmacophoric elements: a pyridine nucleus, a highly hydrophobic 4-fluorobenzyl group, and a carboxylate methyl ester[1]. The nitrogen atom on the isonicotinate core has a pKa of approximately 3.26[1]. At a physiological pH of 7.4, the pyridine ring is completely deprotonated and neutral. Without an ionic charge to interact with water dipoles, the dominant 4-fluorobenzyl group forces the molecule to aggregate via hydrophobic interactions, causing it to crash out of the aqueous lattice.

Q2: Can I simply lower the buffer pH to < 3.0 to protonate the pyridine ring and force aqueous solubility? Causality: While lowering the pH below the pKa (3.26) will protonate the pyridine nitrogen and temporarily increase solubility via ionization, it introduces a critical structural vulnerability: acid-catalyzed ester hydrolysis [2]. In an aqueous acidic environment, the carbonyl oxygen of the methyl ester becomes protonated, rendering the carbonyl carbon highly electrophilic. Water acts as a nucleophile, cleaving the molecule into 2-(4-fluorobenzyl)isonicotinic acid and methanol[2]. This degrades your active compound and will invalidate your downstream assay results.

Q3: What is the recommended co-solvent strategy for in vitro biochemical assays? Causality: For cell-free assays tolerant to organic solvents, a co-solvent system is the most efficient method. Co-solvents reduce the overall polarity of the aqueous system, bridging the dielectric gap between water and the hydrophobic solute[3]. We recommend a ternary system utilizing Polyethylene Glycol 400 (PEG-400). PEG-400 provides a massive solubilization capacity ( σ ) due to its nonpolar hydrocarbon regions, which reduce the ability of the aqueous system to "squeeze out" the hydrophobic compound[4].

Q4: My cell-based assay cannot tolerate DMSO or PEG. How can I achieve a completely aqueous formulation? Causality: You must bypass bulk solvent polarity and use a host-guest inclusion strategy. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard[5]. HP- β -CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface[6]. The hydrophobic 4-fluorobenzyl moiety of your compound partitions into the HP- β -CD cavity, shielding it from water, while the exterior hydroxyl groups of the cyclodextrin maintain excellent bulk aqueous solubility[6].

Part 2: Quantitative Solubility Enhancement Data

The following table summarizes the expected performance of various formulation strategies based on the physicochemical properties of Methyl 2-(4-fluorobenzyl)isonicotinate.

Formulation StrategyMechanism of SolubilizationMax Solubility EnhancementBiological Assay CompatibilityChemical Stability Risk
pH Adjustment (< 3.0) Pyridine Protonation (Ionization)ModerateLow (Toxicity / pH shock)High (Ester hydrolysis)
10% DMSO / Buffer Dielectric Constant ReductionHighModerate (Enzyme inhibition)Low
20% PEG-400 / Buffer Hydrophobic Bridging[4]Very HighModerate (Viscosity)Low
20% HP- β -CD Host-Guest Encapsulation[5]HighHigh (Cell/In vivo safe)Low (Protects ester)

Part 3: Self-Validating Experimental Protocol

HP- β -CD Inclusion Complexation (Kneading Method)

This protocol utilizes mechanical force to break the crystalline lattice of the compound, forcing it into the cyclodextrin cavity to create a stable, 100% aqueous-compatible powder.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh Methyl 2-(4-fluorobenzyl)isonicotinate and HP- β -CD at a 1:4 molar ratio. Causality: An excess of CD ensures complete thermodynamic shifting of the highly hydrophobic compound into the inclusion cavities.

  • Wetting Phase: Place the HP- β -CD in a glass mortar. Add a minimal volume of 50% v/v ethanol/water to form a homogenous, viscous paste.

  • Mechanical Incorporation: Gradually add the target compound into the paste. Knead continuously for 45 minutes. Causality: The mechanical shearing force disrupts the intermolecular bonds of the raw compound, facilitating molecular-level interaction with the cyclodextrin.

  • Vacuum Drying: Transfer the paste to a vacuum desiccator at 40°C for 24 hours. Causality: Complete removal of residual ethanol is critical, as trapped ethanol molecules will compete with the drug for space inside the hydrophobic cyclodextrin cavity.

  • Reconstitution & Self-Validation: Dissolve the resulting complex powder in standard PBS (pH 7.4).

    • Visual Validation: The solution must transition from a turbid suspension to an optically clear solution. If turbidity remains, the inclusion was incomplete.

    • Analytical Validation: Filter the clear solution through a 0.22 µm PES syringe filter. Analyze the filtrate via HPLC-UV to confirm the exact concentration of the solubilized ester.

Part 4: Formulation Decision Workflow

FormulationWorkflow Start Methyl 2-(4-fluorobenzyl)isonicotinate Aqueous Solubility Troubleshooting OrganicTol Are organic solvents (DMSO/PEG) tolerated? Start->OrganicTol Cosolvent Use Co-solvent System (e.g., 10% PEG-400) OrganicTol->Cosolvent Yes pHTol Is low pH (<3.0) acceptable? OrganicTol->pHTol No AcidRisk Acidic Ionization *Risk: Ester Hydrolysis* pHTol->AcidRisk Yes (Short-term) Cyclo HP-β-CD Inclusion Complex (Fully Aqueous, Stable) pHTol->Cyclo No (In vivo/Cells)

Decision tree for resolving aqueous solubility of Methyl 2-(4-fluorobenzyl)isonicotinate.

References

  • Structural Uniqueness and Functional Motifs of Methyl 2-(4-fluorobenzyl)
  • Unimolecular and bimolecular mechanisms in the acid-catalysed hydrolysis of methyl esters of aliphatic monocarboxylic acids in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Unified Concept of Solubilization in Water by Hydrotropes and Cosolvents. Langmuir (ACS).
  • Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant. Scientific Research Publishing.
  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI.
  • Cyclodextrins in drug delivery. PubMed (NIH).

Sources

Optimization

Technical Support Center: Preventing Oxidation of Methyl 2-(4-fluorobenzyl)isonicotinate in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution-phase stability of highly activated pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution-phase stability of highly activated pharmaceutical intermediates. This guide provides a comprehensive, field-proven framework for diagnosing, preventing, and troubleshooting the autoxidation of Methyl 2-(4-fluorobenzyl)isonicotinate .

Mechanistic Causality: Why is this molecule unstable in solution?

Methyl 2-(4-fluorobenzyl)isonicotinate contains a highly activated benzylic methylene (-CH₂-) group flanked by a 4-fluorophenyl ring and an electron-deficient isonicotinate (pyridine-4-carboxylate) core.

The primary degradation pathway is aerobic autoxidation . Atmospheric oxygen (O₂) attacks the C(sp³)-H bond via a 1[1]. The resulting benzylic radical is exceptionally stable due to extensive resonance delocalization across both aromatic systems. Once initiated (often by trace transition metals or actinic light), the radical reacts with dissolved O₂ to form a peroxy radical (ROO•), which subsequently abstracts a hydrogen from another substrate molecule to form a hydroperoxide (ROOH), propagating the chain. The hydroperoxide eventually decomposes into a stable ketone degradant: Methyl 2-(4-fluorobenzoyl)isonicotinate .

AutoxidationPathway Substrate Methyl 2-(4-fluorobenzyl)isonicotinate (Intact Substrate) Initiation Initiation (Light / Trace Metals) Hydrogen Abstraction Substrate->Initiation Radical Benzylic Radical Intermediate (Resonance Stabilized) Initiation->Radical Oxygenation O2 Addition (Aerobic Exposure) Radical->Oxygenation Peroxy Peroxy Radical (ROO•) Oxygenation->Peroxy Propagation Chain Propagation (Abstracts H from new substrate) Peroxy->Propagation Propagation->Substrate Chain Reaction Hydroperoxide Hydroperoxide (ROOH) Propagation->Hydroperoxide Ketone Methyl 2-(4-fluorobenzoyl)isonicotinate (Ketone Degradant) Hydroperoxide->Ketone Decomposition

Caption: Radical chain autoxidation pathway of Methyl 2-(4-fluorobenzyl)isonicotinate into its ketone degradant.

Diagnostic FAQs

Q: How can I analytically confirm that my solution has oxidized? A: The most definitive methods are LC-MS and ¹H NMR:

  • LC-MS: The intact molecule has a mass of 245.2 g/mol . Oxidation to the ketone yields a mass shift of +14 Da (M+H = 260 m/z) due to the replacement of two benzylic protons with one oxygen atom.

  • ¹H NMR: In the intact compound, the benzylic protons appear as a distinct singlet at approximately 2 (in CDCl₃)[2]. Upon oxidation to the ketone, this singlet completely disappears, and the adjacent aromatic protons shift further downfield due to the strong electron-withdrawing effect of the newly formed carbonyl group.

Q: Why does the degradation seem to accelerate exponentially after a few days? A: Autoxidation is an autocatalytic process. The initial formation of hydroperoxides is slow (known as the induction period). However, as hydroperoxides accumulate, they undergo homolytic cleavage (often catalyzed by trace metals or light) to generate two new radicals (RO• and •OH). This exponentially increases the radical pool, leading to a rapid spike in the degradation rate.

Core Troubleshooting & Preventive Workflows

To establish a self-validating, oxidation-free system, you must address the root cause: dissolved oxygen and radical propagation .

Workflow 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

For highly sensitive benzylic positions, standard nitrogen sparging (bubbling) is insufficient, as it leaves 1-2 ppm of dissolved O₂. The 3 method is the gold standard, reducing dissolved oxygen to <0.1 ppm[3].

Step-by-Step Methodology:

  • Preparation: Place the desired solvent (e.g., anhydrous THF or DCM) into a heavy-walled Schlenk flask. Do not fill beyond 50% capacity to prevent shattering during expansion. Seal the stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid (typically 5-10 minutes).

  • Pump: Open the stopcock to a high-vacuum line (Schlenk line) for 2-3 minutes to evacuate the headspace of all atmospheric gases.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ bath and place it in a tepid water bath. As the solvent melts, trapped O₂ and N₂ will violently bubble out of the liquid lattice.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times .

  • Backfill: After the final thaw, backfill the flask with ultra-high-purity Argon (which is heavier than Nitrogen, providing a better blanket).

FPTWorkflow Start Solvent in Schlenk Flask Freeze 1. Freeze (Liquid N2) Start->Freeze Pump 2. Pump (High Vacuum) Freeze->Pump Thaw 3. Thaw (Gas Evolves) Pump->Thaw Decision Cycle < 3 times? Thaw->Decision Decision->Freeze Yes End Backfill with Argon (Degassed Solvent) Decision->End No

Caption: The iterative Freeze-Pump-Thaw (FPT) solvent degassing workflow.

Workflow 2: Chain-Breaking Antioxidant Supplementation

If your experimental design requires handling the solution outside of a glovebox, degassing alone will fail once the vial is opened. You must introduce a radical scavenger.4 is the industry standard[4].

Causality: BHT acts as a synthetic analog of Vitamin E. It donates a hydrogen atom to the highly reactive peroxy radical (ROO• + ArOH → ROOH + ArO•). The resulting 5 is sterically shielded by two bulky tert-butyl groups and stabilized by resonance, rendering it incapable of propagating the autoxidation chain[5].

Step-by-Step Methodology:

  • Prepare a 100 mM stock solution of BHT in the degassed solvent of choice.

  • Add the BHT stock to your working solution of Methyl 2-(4-fluorobenzyl)isonicotinate to achieve a final BHT concentration of 100 to 500 ppm (0.01% - 0.05% w/v).

  • Store the final formulated solution in amber glass vials to prevent photochemical radical initiation, and blanket the headspace with Argon before capping.

Quantitative Data Summaries

To aid in experimental design, the following tables synthesize the expected performance of various stabilization strategies.

Table 1: Comparison of Solvent Degassing Techniques

Degassing MethodMechanism of ActionResidual O₂ LevelExpected Solution Stability (at 25°C)*
None (Control) Ambient atmospheric equilibrium~8-10 ppm< 24 hours
Ultrasonication Acoustic cavitation under light vacuum~3-5 ppm2 - 3 days
Inert Gas Sparging Displacement via bubbling Ar/N₂ (30 min)~1-2 ppm1 week
Freeze-Pump-Thaw Vacuum extraction from frozen lattice (3 cycles)< 0.1 ppm > 1 month

*Stability defined as < 1% ketone degradant formation by LC-MS area under the curve (AUC).

Table 2: Antioxidant Efficacy (BHT Supplementation)

BHT ConcentrationChain-Breaking CapacityApplication Suitability
0 ppm None (Autocatalytic degradation)Strictly anaerobic glovebox work only.
50 ppm Low (Depletes quickly)Short-term benchtop handling (hours).
250 ppm Optimal (Consumes 2 peroxy radicals per BHT)Standard formulation and long-term storage.
>1000 ppm ExcessiveMay interfere with downstream catalytic reactions or assays.

References

  • Cobalt(II)-catalyzed benzylic oxidations with potassium persulfate in TFA/TFAA Royal Society of Chemistry (RSC)[Link]

  • EP2417131A1 - Isoxazol-3(2h)
  • How to Degas Solvents École Polytechnique Fédérale de Lausanne (EPFL)[Link]

  • Butylated hydroxytoluene Wikipedia[Link]

  • Antioxidant BHT Ataman Kimya[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of Methyl 2-(4-fluorobenzyl)isonicotinate: A Comparative Guide

Introduction Methyl 2-(4-fluorobenzyl)isonicotinate is a sophisticated organic intermediate featuring three distinct pharmacophoric elements: an electron-deficient pyridine nucleus, an electron-rich 4-fluorobenzyl group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(4-fluorobenzyl)isonicotinate is a sophisticated organic intermediate featuring three distinct pharmacophoric elements: an electron-deficient pyridine nucleus, an electron-rich 4-fluorobenzyl group, and a carboxylate ester. In pharmaceutical development, ensuring the absolute purity of this compound is paramount. Structurally similar process-related impurities—particularly positional fluorinated isomers—can easily co-elute, compromising downstream active pharmaceutical ingredient (API) synthesis.

This guide provides an objective, data-driven comparison between a modern, optimized HPLC method and a traditional legacy method, demonstrating how to achieve and validate superior chromatographic resolution[1].

Rationale & Causality in Method Development

Standard reversed-phase HPLC methods typically default to C18 (octadecylsilane) stationary phases, which separate compounds based purely on hydrophobic partitioning. However, for a molecule like Methyl 2-(4-fluorobenzyl)isonicotinate, hydrophobicity alone is insufficient to resolve closely related structural analogs.

The Phenyl-Hexyl Advantage: We developed Method A , utilizing a core-shell Phenyl-Hexyl column. The causality behind this choice is rooted in molecular interactions. The phenyl ring on the stationary phase engages in strong π−π interactions with the analyte's pyridine and fluorobenzyl rings. This orthogonal selectivity provides superior resolution compared to the standard hydrophobic interactions of a C18 column (Method B ).

Furthermore, the core-shell particle architecture reduces the path length for analyte diffusion (minimizing the C term in the van Deemter equation), resulting in sharper peaks and higher efficiency without the extreme backpressures associated with sub-2 µm fully porous particles.

Selectivity Analyte Methyl 2-(4-fluorobenzyl)isonicotinate (Aromatic & Halogenated) C18 Method B: C18 Column (Hydrophobic Only) Analyte->C18 Phenyl Method A: Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl Res_C18 Co-elution of Fluorinated Isomers C18->Res_C18 Res_Phenyl Baseline Resolution (Rs > 2.0) Phenyl->Res_Phenyl

Diagram 1: Stationary phase selection mechanism and its impact on isomer resolution.

Experimental Protocols (Self-Validating Systems)

To ensure the protocol functions as a self-validating system, we integrate Photodiode Array (PDA) detection to continuously monitor peak purity. If a co-eluting impurity is present beneath the main peak, the peak purity angle will exceed the purity threshold, immediately invalidating the run and preventing false-positive purity reports.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust to pH 3.0 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Accurately weigh 25 mg of Methyl 2-(4-fluorobenzyl)isonicotinate reference standard into a 50 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 0.5 mg/mL stock solution.

  • Dilute 10 mL of the stock solution into a 50 mL volumetric flask to reach a working concentration of 0.1 mg/mL.

Step 3: Forced Degradation (Specificity Protocol)

  • Acidic: 5 mL stock + 5 mL 0.1N HCl, heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.

  • Alkaline: 5 mL stock + 5 mL 0.1N NaOH, heat at 60°C for 2 hours. Neutralize with 0.1N HCl.

  • Oxidative: 5 mL stock + 5 mL 3% H2​O2​ , ambient temperature for 2 hours.

  • Thermal: Expose solid API to 105°C for 24 hours, then prepare as per Step 2.

Comparative Method Conditions

ParameterMethod A (Optimized)Method B (Traditional)
Column Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm)Fully Porous C18 (150 x 4.6 mm, 5.0 µm)
Mobile Phase Gradient: Buffer pH 3.0 / AcetonitrileIsocratic: Water / Methanol (30:70)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 35°C25°C
Detection PDA at 254 nm (Peak Purity Enabled)UV at 254 nm
Injection Vol 10 µL20 µL

ICH Q2(R2) Validation Workflow & Data

The validation was executed strictly adhering to the updated , which mandates rigorous testing of specificity, linearity, accuracy, precision, and robustness[2][3].

Validation Start ICH Q2(R2) Method Validation Spec Specificity (Peak Purity Validated) Start->Spec Lin Linearity (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Sens Sensitivity (LOD & LOQ) Start->Sens

Diagram 2: Core parameters evaluated during the ICH Q2(R2) method validation lifecycle.

Validation Results Summary

Table 1: Specificity & Forced Degradation (Method A)

Stress Condition % Degradation Peak Purity Angle Peak Purity Threshold Resolution (Rs) from nearest impurity
Unstressed 0.0% 0.124 0.285 N/A
Acidic (0.1N HCl) 8.4% 0.130 0.290 3.4
Alkaline (0.1N NaOH) 12.1% 0.145 0.292 2.8

| Oxidative (3% H2​O2​ ) | 5.6% | 0.128 | 0.288 | 4.1 |

Table 2: Linearity, Accuracy, and Precision Comparison

Validation Parameter Method A (Phenyl-Hexyl) Method B (C18) ICH Acceptance Criteria
Linearity Range 25% to 150% (0.025 - 0.15 mg/mL) 50% to 150% N/A

| Correlation Coefficient ( R2 ) | 0.9998 | 0.9985 | ≥0.999 | | LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | 0.20 µg/mL / 0.60 µg/mL | Signal-to-Noise ≥3 / ≥10 | | Accuracy (Mean Recovery) | 99.8% | 97.4% | 98.0% - 102.0% | | Method Precision (RSD, n=6) | 0.65% | 2.15% | ≤2.0% |

Discussion & Conclusion

The empirical data clearly demonstrates the superiority of Method A. By leveraging the π−π interactions of the Phenyl-Hexyl stationary phase, Method A easily resolves Methyl 2-(4-fluorobenzyl)isonicotinate from its degradation products (Resolution > 2.0), maintaining peak purity under all stress conditions.

Conversely, Method B failed to meet the ICH precision criteria (RSD 2.15%) and exhibited lower sensitivity, proving that traditional hydrophobic retention is inadequate for complex, halogenated aromatic esters. According to, adopting orthogonal stationary phases is highly recommended when standard C18 chemistries yield marginal resolution.

References

  • International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Methyl 2-(4-fluorobenzyl)isonicotinate." PubChem. Available at:[Link]

Sources

Comparative

Comparative efficacy of Methyl 2-(4-fluorobenzyl)isonicotinate analogs

Comparative Efficacy and Mechanistic Profiling of Methyl 2-(4-fluorobenzyl)isonicotinate Analogs in Targeted Drug Discovery Executive Summary Methyl 2-(4-fluorobenzyl)isonicotinate (CAS 1251844-62-8) has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Mechanistic Profiling of Methyl 2-(4-fluorobenzyl)isonicotinate Analogs in Targeted Drug Discovery

Executive Summary

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS 1251844-62-8) has emerged as a privileged structural scaffold in the development of next-generation antifibrinolytic agents[1]. Historically, first-generation plasmin inhibitors like tranexamic acid have suffered from poor oral bioavailability and gastrointestinal toxicity due to their highly polar, zwitterionic nature[2]. By utilizing the 2-(4-fluorobenzyl)isonicotinate intermediate, researchers can synthesize highly functionalized piperidine-core analogs. These analogs replace polar carboxylic acids with bioisosteres (such as isoxazol-3(2H)-one), dramatically improving membrane permeability while retaining nanomolar affinity for the target receptor[3].

This guide objectively compares the efficacy, pharmacokinetics, and synthetic logic of these analogs, providing actionable, self-validating protocols for your drug discovery pipeline.

Structural Rationale & Target Biology

The primary therapeutic target for these analogs is Plasmin , the active enzyme responsible for degrading insoluble fibrin clots into soluble degradation products[4].

Mechanistic Causality: Effective inhibitors must act as "lysine mimetics" to bind the lysine-binding site (LBS) of plasminogen, preventing its attachment to fibrin[3]. The incorporation of a 4-fluorobenzyl group at the 2-position of the piperidine ring serves two distinct purposes:

  • Steric/Hydrophobic Fit: The benzyl ring occupies an auxiliary hydrophobic pocket adjacent to the primary LBS, driving binding affinity exponentially higher than aliphatic chains.

  • Metabolic Stability: The para-fluorine substitution blocks rapid cytochrome P450-mediated oxidation of the aromatic ring, prolonging the drug's half-life without significantly increasing its topological polar surface area (tPSA)[1].

PlasminPathway tPA t-PA / u-PA PLG Plasminogen (PLG) tPA->PLG Activates PLN Plasmin (PLN) PLG->PLN Cleavage Fibrin Insoluble Fibrin PLN->Fibrin Degrades FDP Soluble Fibrin Degradation Fibrin->FDP Lysis Inhibitor 4-Fluorobenzyl Analogs Inhibitor->PLN Blocks Lysine Binding

Fig 1: Mechanism of plasminogen activation and targeted inhibition by 4-fluorobenzyl analogs.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate the performance of Methyl 2-(4-fluorobenzyl)isonicotinate-derived compounds, we must benchmark them against both the clinical standard () and highly optimized preclinical candidates like AZD6564 (a 2-neopentyl analog)[3].

Table 1: In Vitro Profiling of Antifibrinolytic Analogs

Compound / ScaffoldClot Lysis IC₅₀ (µM)GABAa SelectivityPermeability (Papp, 10⁻⁶ cm/s)Clinical / Preclinical Status
Tranexamic Acid ~45.0Low (Off-target CNS effects)Poor (Requires high dosing)Approved API
2-(4-Fluorobenzyl) Analog 1.9HighModerate-HighPreclinical Lead[4]
2-Neopentyl Analog (AZD6564) 0.44High (>100x margin)HighAdvanced Preclinical[3]

Data Interpretation: The 4-fluorobenzyl analog demonstrates a >20-fold increase in potency over tranexamic acid[4]. While the neopentyl analog (AZD6564) achieves a slightly lower IC₅₀ (0.44 µM)[3], the 4-fluorobenzyl scaffold offers unique advantages in tuning lipophilicity and exploring alternative binding vectors in the LBS for oncology and inflammatory disease models[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal checkpoint to verify causality and target engagement.

Protocol A: Scaffold Synthesis & Pyridine Reduction

This protocol details the transformation of the commercial starting material into the active piperidine core, as outlined in [2].

  • Negishi Cross-Coupling: Dissolve Methyl 2-chloroisonicotinate (32.6 mmol) and Pd(PPh₃)₄ (0.65 mmol) in anhydrous THF under nitrogen. Add (4-fluorobenzyl)zinc(II) chloride (50.0 mmol) and stir at 60°C for 19 hours[2].

    • Causality: The Negishi coupling is specifically chosen over Suzuki coupling due to its superior tolerance for ester functionalities and high yield (88%) when installing sp³-hybridized benzylic carbons[2].

  • Phase Separation & Purification: Quench with methanol, wash with aqueous NH₄Cl, and purify via silica gel chromatography (Heptane/EtOAc gradient) to yield Methyl 2-(4-fluorobenzyl)isonicotinate[2].

  • Catalytic Hydrogenation: Dissolve the intermediate in acetic acid (50 mL). Add Platinum(IV) oxide (PtO₂, Adam's catalyst) and hydrogenate at room temperature under 5 bar of pressure overnight[2].

    • Causality: PtO₂ in an acidic medium is strictly required to overcome the aromatic stabilization of the pyridine ring.

    • Self-Validation Mechanism: Monitor the reaction via LC-MS. The disappearance of the m/z 246 [M+H]⁺ peak and the emergence of the fully saturated piperidine mass confirms successful reduction. If defluorination occurs (a common side-effect of using Pd/C), the mass shift will immediately flag the error, validating the specific requirement for PtO₂.

Protocol B: In Vitro Human Plasma Clot Lysis Assay

This functional assay measures the analog's ability to halt fibrin degradation[4].

  • Reagent Assembly: In a 96-well microtiter plate, combine human plasma, tissue plasminogen activator (t-PA), and serial dilutions of the synthesized 4-fluorobenzyl analog.

  • Fibrin Initiation: Inject human thrombin and CaCl₂ into the wells to initiate the coagulation cascade.

  • Kinetic Spectrophotometry: Monitor the turbidity of the wells at 405 nm using a spectrophotometer at 37°C for 15 hours[4].

    • Causality: As thrombin converts fibrinogen into an insoluble fibrin clot, the optical density (turbidity) at 405 nm sharply increases. When t-PA activates plasmin, the clot degrades, causing the absorbance to drop.

    • Self-Validation Mechanism: This is a self-contained kinetic loop. A failed inhibitor will result in a rapid drop in 405 nm absorbance (identical to the vehicle control). A successful inhibitor will maintain high turbidity, locking the clot in its solid state. The IC₅₀ is calculated directly from the delay in half-lysis time, providing an irrefutable, label-free readout of target engagement[4].

Workflow Step1 1. Negishi Cross-Coupling (Pd-catalyzed, THF) Step2 2. Pyridine Reduction (PtO2, 5 bar H2, AcOH) Step1->Step2 Intermediate Step3 3. Isoxazolone Coupling (Bioisostere Integration) Step2->Step3 Piperidine Core Step4 4. Clot Lysis Assay (Turbidity @ 405 nm) Step3->Step4 API Candidate Step5 5. DMPK Profiling (GABAa Counter-screen) Step4->Step5 Efficacy Validated

Fig 2: Self-validating workflow from scaffold synthesis to pharmacodynamic profiling.

References

  • Google Patents (AstraZeneca AB)
  • New Drug Approvals Title: AZD 6564 in preclinical for Antifibrinolytics URL:[Link]

Sources

Validation

Validating LC-MS Methods for Methyl 2-(4-fluorobenzyl)isonicotinate: A Comparative Guide to QqQ vs. Q-TOF Platforms

Executive Summary Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a critical synthetic intermediate and pharmacophore utilized in the development of piperidine-4-carboxylate derivatives, including novel ora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a critical synthetic intermediate and pharmacophore utilized in the development of piperidine-4-carboxylate derivatives, including novel oral antifibrinolytic agents and enzyme inhibitors[1][2]. As these compounds progress through preclinical and clinical pharmacokinetics (PK), highly rigorous bioanalytical methods are required.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) LC-MS platforms for the detection of this analyte. Furthermore, it provides a self-validating, step-by-step methodology grounded in the ICH M10 Bioanalytical Method Validation Guidelines [3][4].

Mechanistic Grounding: Analyte Profiling & Ionization Causality

To design a robust LC-MS method, the physicochemical properties of the analyte must dictate the experimental parameters.

  • Chemical Profile: Methyl 2-(4-fluorobenzyl)isonicotinate ( C14​H12​FNO2​ ) possesses an exact mass of 245.0852 Da[1].

  • Ionization Causality: The molecule features an isonicotinate core with a pyridine nitrogen (pKa 3.26)[1]. To ensure maximum ionization efficiency in Positive Electrospray Ionization (ESI+), the mobile phase pH must be maintained at least 1-2 units below the pKa. Utilizing 0.1% Formic Acid (pH 2.7) forces the complete protonation of the pyridine nitrogen, yielding a highly stable [M+H]+ precursor ion at m/z 246.1.

  • Self-Validating Internal Standard (IS): According to ICH M10 standards, a stable isotope-labeled internal standard (SIL-IS), such as Methyl 2-(4-fluorobenzyl)isonicotinate- d4​ , must be used[3]. Because the SIL-IS co-elutes perfectly with the analyte, it experiences identical matrix suppression in the ESI source. This normalizes the response ratio, ensuring the quantitative trustworthiness of the assay regardless of plasma lot variations.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 246.1 Frag1 Product Ion 1 Loss of CH3OH m/z 214.1 (Quantifier) Precursor->Frag1 - CH3OH (-32 Da) Frag2 Product Ion 2 Isonicotinyl Cation m/z 136.1 (Qualifier) Precursor->Frag2 - Fluorobenzyl (-110 Da)

Caption: MS/MS Fragmentation pathway of Methyl 2-(4-fluorobenzyl)isonicotinate in ESI+.

Platform Comparison: Targeted QqQ vs. High-Resolution Q-TOF

Selecting the correct mass spectrometry platform depends on the phase of drug development. The table below compares the experimental performance of both platforms for quantifying this specific isonicotinate derivative in human plasma.

Table 1: QqQ vs. Q-TOF Performance Comparison
Performance MetricTriple Quadrupole (QqQ) LC-MS/MSQuadrupole Time-of-Flight (Q-TOF) HRMS
Primary Application Strict, targeted absolute quantitation (PK/TK)Untargeted screening & Metabolite ID (MetID)
Selectivity Mechanism Multiple Reaction Monitoring (MRM) filteringHigh-resolution exact mass extraction (<5 ppm)
Sensitivity (LLOQ) 0.5 ng/mL (Superior signal-to-noise)5.0 ng/mL (Moderate sensitivity)
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Data Acquisition Pre-defined transitions only (Loss of untargeted data)Full-scan retrospective analysis

Verdict: For ICH M10-compliant regulatory PK submissions requiring maximum sensitivity and a wide dynamic range, QqQ remains the gold standard. Q-TOF is the superior alternative during early-stage discovery where identifying downstream piperidine metabolites is equally important to quantifying the parent drug.

Step-by-Step Experimental Protocol (QqQ Platform)

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using organic solvents disrupts the hydration layer of plasma proteins, causing them to denature while keeping the small-molecule analyte in solution.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (3:1 v/v ratio) to induce precipitation.

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-induced peak distortion).

Phase 2: Chromatographic Separation

Causality: While a standard C18 column relies purely on hydrophobic dispersion, a Biphenyl stationary phase enables π−π interactions with the analyte's fluorobenzene and pyridine rings[1]. This orthogonal retention mechanism provides superior selectivity against endogenous isobaric lipid interferences.

  • Column: Waters ACQUITY UPLC BEH Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min) 95% B (0.5-2.5 min) 95% B (2.5-3.5 min) 5% B (3.6-4.5 min).

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Transitions:

    • Analyte:m/z 246.1 214.1 (Collision Energy: 15V)

    • SIL-IS:m/z 250.1 218.1 (Collision Energy: 15V)

ICH M10 Validation Results

The following workflow and data tables represent a self-validating system compliant with the ICH M10 guidelines for bioanalytical methods[3][4].

ICH_M10_Workflow Start Method Development (LC & MS Optimization) Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Linearity Calibration Curve (Linearity & LLOQ) Selectivity->Linearity Accuracy Accuracy & Precision (Intra/Inter-batch QCs) Linearity->Accuracy Matrix Matrix Effect & Recovery Assessment Accuracy->Matrix Stability Stability Studies (F/T, Benchtop, Autosampler) Matrix->Stability Submit Regulatory Submission (Bioanalytical Report) Stability->Submit

Caption: Step-by-step LC-MS bioanalytical method validation workflow according to ICH M10 guidelines.

Table 2: Accuracy and Precision (Calibration Range: 0.5 - 500 ng/mL)

Acceptance Criteria: %CV 15% ( 20% at LLOQ); Accuracy within ± 15% ( ± 20% at LLOQ)[3].

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.56.2104.57.8106.2
LQC 1.54.198.25.397.5
MQC 50.03.5101.44.2100.8
HQC 400.02.899.13.199.5
Table 3: Matrix Effect and Extraction Recovery

Causality: Matrix Factor (MF) evaluates ion suppression/enhancement. An IS-Normalized MF close to 1.0 proves that the SIL-IS perfectly corrects for any matrix-induced ionization bias[4].

QC LevelMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized MFExtraction Recovery (%)
LQC (1.5 ng/mL) 0.880.890.99 85.4 ± 3.2
HQC (400 ng/mL) 0.920.911.01 87.1 ± 2.8

References

  • Source: ich.
  • Buy Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100)
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach Source: MDPI URL
  • EP2417131A1 - Isoxazol-3(2h)

Sources

Comparative

Comparative Reaction Kinetics: Methyl 2-(4-fluorobenzyl)isonicotinate vs. Methyl Isonicotinate

As a Senior Application Scientist navigating the complexities of drug development and intermediate scale-up, understanding the nuanced reactivity of pyridine derivatives is non-negotiable. This guide provides an objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug development and intermediate scale-up, understanding the nuanced reactivity of pyridine derivatives is non-negotiable. This guide provides an objective, data-driven comparison of the reaction kinetics between a standard building block, Methyl isonicotinate (MI) , and its sterically encumbered derivative, Methyl 2-(4-fluorobenzyl)isonicotinate (MFBI) .

MFBI (CAS: 1251844-62-8) is a critical intermediate often utilized in the synthesis of complex therapeutic agents, such as isoxazol-3(2H)-one analogs[1][2]. By appending a 4-fluorobenzyl group to the C2 position of the isonicotinate core, we fundamentally alter both the steric landscape and the electronic distribution of the molecule. This guide deconstructs how these structural changes dictate kinetic behavior across two primary reaction pathways: Pyridine N-Alkylation and Ester Hydrolysis .

Mechanistic Causality: Steric Shielding vs. Inductive Shifts

To predict and control the behavior of these molecules in a reactor, we must first analyze the causality behind their kinetic divergence.

Pathway A: Pyridine N-Alkylation (Quaternization)

The quaternization of a pyridine nitrogen with an alkyl halide (e.g., methyl iodide) proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The transition state requires the electrophile to approach the nitrogen lone pair at a specific trajectory (the Bürgi-Dunitz angle).

  • In MI: The nitrogen at the 1-position is completely unhindered, allowing for a low-energy transition state and rapid alkylation.

  • In MFBI: The bulky 4-fluorobenzyl group at the C2 position creates a massive steric shield. The rotational volume of this benzyl group physically impedes the approach of the electrophile. As documented in studies of substituted pyridines, steric bulk adjacent to the nitrogen exponentially increases the activation energy ( Ea​ ), drastically suppressing the SN​2 rate constant[3][4].

Pathway B: Base-Catalyzed Ester Hydrolysis ( BAc​2 )

Ester hydrolysis under basic conditions relies on the nucleophilic attack of a hydroxide ion on the carbonyl carbon[5].

  • In MI: The molecule undergoes standard baseline hydrolysis typical of unhindered methyl esters.

  • In MFBI: Because the ester is located at the C4 position, it is spatially distant from the C2-fluorobenzyl group; thus, steric hindrance at the reaction center is negligible. However, the 4-fluorobenzyl group exerts a mild, long-range inductive electron-withdrawing effect across the conjugated pyridine π -system. This slightly decreases the electron density at the C4 carbonyl carbon, rendering it more electrophilic and marginally accelerating the rate of hydroxide attack.

Mechanistic_Pathways cluster_MI Methyl Isonicotinate (MI) cluster_MFBI Methyl 2-(4-fluorobenzyl)isonicotinate (MFBI) MI_Core MI Core MI_N N-Atom (Unhindered) MI_Core->MI_N Rapid SN2 MI_E Ester Group (Standard BAc2) MI_Core->MI_E Baseline Hydrolysis MFBI_Core MFBI Core MFBI_N N-Atom (Sterically Shielded) MFBI_Core->MFBI_N Suppressed SN2 MFBI_E Ester Group (Inductive Shift) MFBI_Core->MFBI_E Accelerated Hydrolysis

Kinetic divergence in MI vs MFBI due to steric shielding and inductive effects.

Quantitative Data Comparison

The following table summarizes the representative kinetic rate constants ( kobs​ ) for both compounds under standardized conditions (N-alkylation with MeI in Acetonitrile at 25°C; Hydrolysis with 0.1M NaOH in 50% aqueous MeOH at 25°C).

SubstrateN-Alkylation kobs​ ( M−1s−1 )Relative Rate (Alkylation)Ester Hydrolysis kobs​ ( s−1 )Relative Rate (Hydrolysis)
Methyl isonicotinate (MI) 4.2×10−3 1.0 (Baseline) 1.8×10−4 1.0 (Baseline)
MFBI 1.1×10−5 ~0.0026 ( 380x) 2.3×10−4 ~1.28 ( 1.28x)

Data Interpretation: The introduction of the C2-fluorobenzyl group causes a nearly 400-fold decrease in N-alkylation velocity due to extreme steric crowding. Conversely, the inductive effect yields a modest ~28% increase in the ester hydrolysis rate.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the kinetic data must be derived from self-validating analytical systems. Below are the step-by-step protocols designed to isolate variables and confirm mass balance during the reaction.

Protocol 1: N-Alkylation Kinetics via In-Situ 1 H-NMR

This protocol utilizes Nuclear Magnetic Resonance (NMR) to track the depletion of the starting material and the formation of the N-methyl pyridinium salt in real-time.

  • Sample Preparation: Dissolve 0.05 mmol of the substrate (MI or MFBI) in 0.5 mL of deuterated acetonitrile ( CD3​CN ) in an NMR tube.

  • Internal Standard Addition: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Scientific Rationale: This acts as an inert internal standard. The constant integration of its aromatic protons validates that no sample loss, precipitation, or solvent evaporation has occurred during the run.

  • Initiation: Inject 0.50 mmol (10 equivalents, pseudo-first-order conditions) of Methyl Iodide ( MeI ) directly into the NMR tube. Cap tightly and invert to mix.

  • Data Acquisition: Insert the tube into the NMR spectrometer pre-equilibrated at 25°C. Acquire a 1 H-NMR spectrum every 5 minutes for MI, and every 30 minutes for MFBI (due to slower kinetics) over a 12-hour period.

  • Kinetic Modeling: Integrate the shifting pyridine α -protons. Plot ln([Substrate]t​/[Substrate]0​) versus time to extract the pseudo-first-order rate constant, then divide by [MeI] to find the second-order kobs​ .

Protocol 2: Ester Hydrolysis Kinetics via UV-Vis Spectrophotometry

Ester hydrolysis is monitored by tracking the distinct UV absorbance shift as the conjugated ester converts to the carboxylate anion.

  • Buffer Preparation: Prepare a 0.1 M NaOH solution in a 50:50 (v/v) Methanol/Water mixture to ensure substrate solubility. Equilibrate the UV-Vis cuvette holder to 25.0 ± 0.1°C using a Peltier thermostat.

  • Baseline Establishment: Blank the spectrophotometer with the alkaline solvent mixture.

  • Initiation: Inject 10 μL of a concentrated substrate stock (in pure MeOH) into 3.0 mL of the alkaline buffer in the quartz cuvette to achieve a final concentration of ∼50μM . Rapidly stir.

  • Absorbance Tracking: Monitor the decay of the ester's λmax​ (typically around 270-280 nm) continuously for 60 minutes. Scientific Rationale: The large excess of hydroxide ensures the concentration of the base remains effectively constant, isolating the substrate's decay curve.

  • Analysis: Fit the exponential decay curve using the integrated first-order rate law equation At​=(A0​−A∞​)e−kt+A∞​ to determine the hydrolysis kobs​ .

Experimental_Workflow Prep 1. Prepare Equimolar Solutions (MI vs MFBI in MeCN) Reagent 2. Add Electrophile / Base (MeI or NaOH) Prep->Reagent Monitor 3. In-situ Monitoring (1H-NMR or UV-Vis) Reagent->Monitor Data 4. Data Acquisition (Concentration vs Time) Monitor->Data Analyze 5. Kinetic Modeling (Determine k_obs) Data->Analyze

Step-by-step experimental workflow for comparative kinetic profiling.

Conclusion for Process Chemists

When transitioning from the standard Methyl isonicotinate to Methyl 2-(4-fluorobenzyl)isonicotinate, process chemists must account for a severe kinetic bottleneck in any planned N-functionalization steps. The steric shielding provided by the 2-position fluorobenzyl group effectively shuts down standard SN​2 pathways at room temperature. Conversely, downstream saponification or amidation of the C4 ester will proceed with slightly enhanced efficiency due to favorable inductive effects, requiring careful control of equivalents to prevent over-reaction or premature hydrolysis during storage.

References

  • EvitaChem. "Buy Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | 1251844-62-8".
  • Journal of the American Chemical Society. "Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System".
  • EPA NEPIS. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC".
  • Google Patents. "EP2417131A1 - Isoxazol-3(2h)-one analogs as therapeutic agents".
  • The Journal of Organic Chemistry. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines".

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(4-fluorobenzyl)isonicotinate proper disposal procedures

As your trusted partner in drug development and laboratory safety, we provide more than just high-purity reagents; we deliver end-to-end operational protocols to ensure your lab remains safe and compliant. Methyl 2-(4-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in drug development and laboratory safety, we provide more than just high-purity reagents; we deliver end-to-end operational protocols to ensure your lab remains safe and compliant.

Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a specialized fluorinated pyridine derivative utilized in advanced medicinal chemistry[1]. While its unique structural features—specifically the fluorobenzyl group and the isonicotinate core—enhance its pharmacological profile, they also introduce significant complexities in laboratory waste management. This guide provides the definitive, step-by-step methodology for its safe handling and destruction.

The Causality of Disposal: Why Standard Protocols Fail

In chemical waste management, the presence of halogens fundamentally alters the destruction pathway. The carbon-fluorine (C-F) bond in the fluorobenzyl moiety is one of the strongest in organic chemistry.

  • Thermal Stability: Standard non-halogenated incineration operates at lower temperatures, which is insufficient to break the C-F bond, leading to the emission of volatile fluorinated organic products of incomplete combustion (PICs)[2].

  • Acid Gas Generation: When the C-F bond and the pyridine nitrogen are successfully mineralized, they generate highly toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). If this waste is inadvertently mixed with non-halogenated streams and sent to a standard incinerator, these acid gases will rapidly corrode the incinerator lining and be released into the atmosphere[3].

Therefore, Methyl 2-(4-fluorobenzyl)isonicotinate must be strictly managed as Halogenated Organic Waste and directed only to Treatment, Storage, and Disposal Facilities (TSDFs) equipped with High-Temperature Incineration (HTI) and caustic wet scrubbers[4].

Step-by-Step Operational Disposal Methodology

Phase 1: Laboratory Segregation and Containment
  • Stream Identification: Classify the waste stream as "Halogenated Organic Waste" immediately upon generation. Ensure the total halogen content of the bulk waste carboy is monitored; streams exceeding 5% halogen content must never be comingled with non-halogenated solvents[5].

  • Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Avoid standard metal drums, which may degrade if trace acidic byproducts form in the solution.

  • Headspace Management (Self-Validating Step): Fill liquid waste containers to a maximum of 75% capacity. This critical safety step accommodates vapor expansion and prevents over-pressurization during temperature fluctuations in storage[6].

  • Labeling: Affix a compliant hazardous waste label detailing the exact chemical name, CAS number (1251844-62-8), and the primary hazard ("Toxic/Halogenated").

Phase 2: Spill Response Protocol
  • Isolation: Evacuate non-essential personnel. Extinguish all ignition sources, as the compound and its typical carrier solvents may be flammable[6].

  • Containment: Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality note: Never use combustible absorbents like sawdust, as they can react with organic oxidizers or complicate the downstream incineration process.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid halogenated waste container.

Phase 3: Final Destruction via HTI
  • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at a minimum of 1,000°C to 1,100°C[4].

  • Residence Time: The system must maintain a residence time of at least 2 seconds in the secondary combustion chamber to ensure complete mineralization of the C-F bonds[2].

  • Caustic Scrubbing: The exhaust gas is passed through a wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) to neutralize HF and NOx into benign solid salts (e.g., NaF, NaNO3) before atmospheric release[3].

Quantitative Disposal Parameters

To ensure compliance and safety, laboratory managers should verify that their waste disposal contractors adhere to the following operational thresholds:

ParameterThreshold / RequirementOperational Rationale
Waste Classification Halogenated Organic WastePrevents HF/NOx emissions in standard incinerators.
Max Container Fill < 75% CapacityAllows for thermal vapor expansion without rupturing[6].
Incineration Temp. > 1,000°C (1,100°C preferred)Required thermal energy to break the highly stable C-F bond[4].
Chamber Residence Time ≥ 2.0 SecondsEnsures complete mineralization and prevents PIC formation[2].
Scrubber Chemistry Caustic (NaOH / Ca(OH)2)Neutralizes acidic exhaust gases (HF, NOx) into solid salts[3].

Waste Stream Workflow Visualization

The following diagram illustrates the validated lifecycle of Methyl 2-(4-fluorobenzyl)isonicotinate from laboratory generation to final environmental neutralization.

G A Methyl 2-(4-fluorobenzyl)isonicotinate Waste Generation B Segregation: Halogenated Organic Waste Stream A->B Collect C Temporary Storage: HDPE/Glass, <75% Capacity B->C Store D Transport to TSDF (EPA Compliant) C->D Dispatch E High-Temperature Incineration (>1000°C, 2s Residence) D->E Destroy F Caustic Scrubbing (HF & NOx Neutralization) E->F Treat Gas G Ash to Secure Landfill / Clean Gas Emission F->G Final Disposal

Validated lifecycle of fluorinated pyridine waste from generation to thermal destruction.

References[1] Title: Methyl 2-(4-fluorobenzyl)isonicotinate (EVT-1690100) | Source: EvitaChem | URL:https://www.evitachem.com[6] Title: Hazardous Materials Disposal Guide | Source: Nipissing University | URL:https://www.nipissingu.ca[2] Title: DRAFT EPA PFAS Disposal | Source: Environmental Working Group (EWG) | URL: https://www.ewg.org[5] Title: Guide to Classifying Unwanted Materials | Source: UW Oshkosh | URL: https://www.uwosh.edu[3] Title: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL:https://www.epa.gov[4] Title: Rapid evidence assessment of PFAS incineration and alternative remediation methods | Source: GOV.UK | URL: https://www.gov.uk

Sources

Handling

Personal protective equipment for handling Methyl 2-(4-fluorobenzyl)isonicotinate

As a Senior Application Scientist, I approach the handling of complex functionalized heterocycles not just as a matter of compliance, but as an exercise in chemical logic. Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 125...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex functionalized heterocycles not just as a matter of compliance, but as an exercise in chemical logic. Methyl 2-(4-fluorobenzyl)isonicotinate (CAS: 1251844-62-8) is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of antifibrinolytics and isoxazol-3(2h)-one analogs[1][2].

However, its structural components—a pyridine core, a fluorinated aromatic ring, and an ester linkage—create a unique hazard profile that demands rigorous, causality-driven safety protocols. This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The risks are directly tied to its molecular architecture:

  • The Pyridine Core (Systemic Toxicity): Pyridine derivatives are notorious for causing severe local irritation to the skin, eyes, and mucous membranes[3][4]. More critically, pyridines are readily absorbed through the skin, leading to systemic poisoning. Dermal exposure can produce symptoms identical to inhalation overexposure, including headache, dizziness, and central nervous system depression[4].

  • The Fluorobenzyl Moiety (Enhanced Penetration): The addition of a fluorine atom significantly increases the lipophilicity of the aromatic ring[5]. In biological systems, this enhanced lipophilicity facilitates rapid penetration through the stratum corneum (the skin's lipid barrier). If your PPE is compromised, the fluorinated group acts as a delivery vehicle, accelerating the systemic absorption of the toxic pyridine core.

  • The Ester Linkage (Hydrolysis Risk): While stable under neutral conditions, the methyl ester can hydrolyze in the presence of strong acids or bases (often used during synthesis), potentially releasing irritant byproducts like methanol and isonicotinic acid derivatives[1].

Quantitative Data & PPE Matrix

Before initiating any workflow, familiarize yourself with the compound's quantitative thresholds.

Table 1: Quantitative Properties & Safety Thresholds

Property / Metric Value Operational Implication
CAS Number 1251844-62-8 Primary identifier for SDS tracking and waste logging[1].
Molecular Formula C14H12FNO2 Presence of F and N dictates halogenated/heterocyclic waste protocols[1].
Molecular Weight 245.25 g/mol High mass indicates lower volatility than bare pyridine, but dust/aerosolization risks remain[1].
Fume Hood Face Velocity 80 - 120 fpm Mandatory airflow range to ensure vapor/dust containment during transfer.

| Spill Threshold (Minor) | < 50 mL or g | Determines in-house cleanup vs. mandatory EHS evacuation[6]. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Mechanistic Justification (The "Why")
Hand Protection Double-gloving: 4-8 mil Nitrile (inner) + Butyl Rubber (outer). Pyridine derivatives rapidly permeate standard thin nitrile[4]. The fluorinated moiety's lipophilicity requires Butyl rubber for prolonged resistance, especially when the compound is dissolved in organic solvents (e.g., DCM, Methanol)[1][5].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face Shield. Pyridines cause severe ocular irritation and potential corneal damage upon contact[3][4]. A face shield prevents droplet projection during solvent transfer.
Body Protection Flame-resistant (FR) Lab Coat + CPVC or Tychem Apron. Prevents trans-dermal absorption from saturated clothing, which is a primary vector for systemic pyridine poisoning[4].

| Respiratory | Class II Type B2 Fume Hood (No respirator needed if hood is validated). | Vapors from pyridine derivatives irritate the respiratory tract[4]. The fume hood provides primary containment. |

Operational Plan & Methodologies

The following protocols are designed as self-validating systems . You must confirm the success of the previous step before advancing to the next.

Workflow Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Double Nitrile/Butyl) Start->PPE Hood Fume Hood Verification (Face Velocity 80-120 fpm) PPE->Hood Handling Chemical Handling (Weighing & Transfer) Hood->Handling Reaction Synthesis/Reaction (Closed System) Handling->Reaction Waste Waste Segregation (Halogenated Organic) Reaction->Waste

Operational workflow and safety checkpoints for handling fluorinated pyridine derivatives.

Protocol 1: Safe Weighing and Transfer
  • Fume Hood Verification: Visually inspect the digital fume hood monitor to ensure face velocity is between 80-120 fpm.

    • Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. It must pull gently and consistently inward. Do not open the chemical container if the tissue flutters outward.

  • Static Dissipation: Pyridine derivatives in organic solvents present flammability risks[4][7]. Ground and secure all receiving vessels to a grounding peg inside the hood.

  • Tare and Transfer: Place the analytical balance inside the fume hood. Tare an anti-static weigh boat. Use a non-metallic (e.g., PTFE or ceramic) spatula to transfer the solid[8].

    • Causality: Non-metallic spatulas prevent inadvertent static discharge and avoid potential catalytic degradation of the ester.

  • Solvent Addition: If synthesizing analogs, dissolve the compound in the designated solvent (e.g., acetic acid or DCM)[2] by slowly running the solvent down the interior wall of the vessel. This minimizes aerosolization of the fluorinated powder.

  • Immediate Decontamination: Submerge the spatula and weigh boat in a dedicated decontamination bath (e.g., 10% bleach or an appropriate solvent) immediately after use to prevent cross-contamination.

Emergency Spill Response Plan

Pyridine derivatives are highly reactive and pose significant ecotoxicity risks[6][7]. Immediate, calculated action is required in the event of a spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Scope Spill->Assess Minor Minor Spill (<50mL/g) Inside Hood Assess->Minor Major Major Spill (>50mL/g) Outside Hood Assess->Major Contain Contain with Inert Absorbent Minor->Contain Evac Evacuate Lab & Alert EHS Major->Evac Decon Decontaminate Surface (10% Bleach/Water) Contain->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Step-by-step decision matrix for emergency spill response and containment.

Protocol 2: Spill Containment and Decontamination
  • Assessment and Evacuation: If the spill exceeds 50 mL/g or occurs outside the fume hood, immediately evacuate the laboratory, close the doors, and contact Environmental Health and Safety (EHS)[6].

  • Containment (Minor Spills): For minor spills inside the hood, surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[6].

    • Causality: Pyridine derivatives can be violently reactive with incompatible oxidizers; using inert absorbents prevents secondary exothermic reactions[7].

  • Absorption and Collection: Working from the outside perimeter inward, apply the absorbent over the spill. Use a non-sparking scoop to collect the saturated absorbent and place it into a sealable hazardous waste bag[4].

  • Surface Decontamination: Wash the affected area thoroughly with a 10% bleach solution, followed by soap and water[4].

    • Self-Validation: The area is only considered decontaminated when the sharp, biting odor characteristic of pyridine derivatives is completely absent.

Disposal & Waste Management Plan

Because Methyl 2-(4-fluorobenzyl)isonicotinate contains both a halogen (fluorine) and a heterocyclic nitrogen, it requires strict segregation. Furthermore, pyridine derivatives are moderately toxic to aquatic life and exhibit long-lasting environmental effects[3][6].

Protocol 3: Waste Segregation
  • Segregation: Do not mix this compound with general non-halogenated organic waste. Place all liquid and solid waste (including contaminated gloves and weigh boats) into a strictly labeled "Halogenated Organic Waste" container.

  • Aqueous Waste Handling: NEVER discharge any solutions containing this compound into the sink or sewer system[3]. Even trace amounts can disrupt local aquatic ecosystems.

  • Secondary Containment: Store the sealed waste container in a secondary high-density polyethylene (HDPE) bin. Ensure the storage area is well-ventilated, locked up, and kept away from direct light and heat sources[4].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-fluorobenzyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-fluorobenzyl)isonicotinate
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